L11204
Description
Properties
CAS No. |
55308-64-0 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C18H17N3O/c1-2-22-15-8-5-7-14(12-15)17-19-18-16-9-4-3-6-13(16)10-11-21(18)20-17/h3-9,12H,2,10-11H2,1H3 |
InChI Key |
NZDDMKIDRQAGND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN3CCC4=CC=CC=C4C3=N2 |
Appearance |
Solid powder |
Other CAS No. |
55308-64-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3-ethoxyphenyl)-5,6-dihydro-s-triazole(5,1-a)isoquinoline 5,6-dihydro-2-(3-ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline DL 204 DL 204-IT DL-204 L 11204 L-11204 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinoxaline (L11204)
CAS Number: 34413-35-9 Synonyms: Cyclohexapyrazine, Tetrahydroquinoxaline
This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydroquinoxaline (B1293704) (L11204), a heterocyclic compound of interest to researchers in medicinal chemistry, drug discovery, and materials science. This document details its chemical and physical properties, synthesis, spectral data, and potential applications, with a focus on its role as a molecular scaffold.
Chemical and Physical Properties
5,6,7,8-Tetrahydroquinoxaline is a bicyclic compound formed by the fusion of a pyrazine (B50134) ring and a cyclohexane (B81311) ring.[1] It is recognized for its nutty and roasted organoleptic properties, leading to its use as a flavoring agent.[2]
Table 1: Physicochemical Properties of 5,6,7,8-Tetrahydroquinoxaline
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂ | [3][4] |
| Molecular Weight | 134.18 g/mol | [3][4] |
| Appearance | Colorless to slightly yellow liquid | [4] |
| Density | 1.061 g/mL at 25 °C | |
| Boiling Point | 85 °C at 3 mmHg | |
| Refractive Index | n20/D 1.542 | |
| Flash Point | 91 °C (closed cup) | [2] |
| Solubility | Soluble in organic solvents | [3] |
Synthesis and Spectroscopic Data
The most common method for synthesizing quinoxalines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[5][6] For 5,6,7,8-tetrahydroquinoxaline, this involves the reaction of cis- or trans-1,2-cyclohexanediamine with glyoxal (B1671930).
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinoxaline
This protocol is a representative example based on general methods for quinoxaline (B1680401) synthesis.[5][6]
Materials:
-
1,2-Cyclohexanediamine (B1199290) (1.0 eq)
-
Glyoxal (40% aqueous solution, 1.0 eq)
-
Water
Procedure:
-
Dissolve 1,2-cyclohexanediamine in a 7:3 mixture of ethanol and water.
-
Slowly add the 40% aqueous solution of glyoxal to the diamine solution with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by distillation or recrystallization from a suitable solvent like ethanol.
Table 2: Spectral Data for 5,6,7,8-Tetrahydroquinoxaline
| Data Type | Key Features | Source(s) |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.8-2.0 (m, 4H, C6-H₂, C7-H₂), ~2.8-3.0 (m, 4H, C5-H₂, C8-H₂), ~8.3 (s, 2H, C2-H, C3-H) | [7] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~22.5 (C6, C7), ~28.5 (C5, C8), ~142.0 (C2, C3), ~152.0 (C4a, C8a) | [2][8] |
| Mass Spectrum (EI) | m/z (%): 134 (M⁺), 105, 78, 51 | [9] |
Biological and Medicinal Chemistry Relevance
While 5,6,7,8-tetrahydroquinoxaline itself has limited reported biological activity, the quinoxaline and tetrahydroquinoxaline scaffolds are prevalent in a wide range of biologically active molecules, indicating the potential of this compound as a key building block in drug discovery.[10][11]
Role as a Scaffold in Drug Discovery
The tetrahydroquinoxaline nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core for compounds targeting various diseases. Derivatives have shown potential in the following areas:
-
Anticancer Agents: Tetrahydroquinoxaline sulfonamide derivatives have been designed and synthesized as colchicine (B1669291) binding site inhibitors, demonstrating antiproliferative activities against cancer cell lines.[11]
-
Neurological Disorders: The tetrahydroquinoxaline framework is a key component in compounds developed for neuropsychiatric and neurological disorders.[3] It serves as a scaffold for molecules designed to interact with targets such as serotonin (B10506) and dopamine (B1211576) receptors.
-
Antimicrobial and Antiviral Agents: The broader quinoxaline class of compounds has a long history of investigation for antimicrobial and antiviral properties.[10]
The general workflow for utilizing 5,6,7,8-tetrahydroquinoxaline in a drug discovery program is outlined below.
Potential Signaling Pathways
Although no specific signaling pathways have been directly attributed to 5,6,7,8-tetrahydroquinoxaline, its derivatives have been implicated in various cellular processes. For instance, as microtubule targeting agents, tetrahydroquinoxaline derivatives that act as colchicine binding site inhibitors would interfere with the cell cycle, leading to apoptosis in cancer cells.
Safety and Handling
5,6,7,8-Tetrahydroquinoxaline is classified as a combustible liquid and can cause skin and serious eye irritation.[12] It may also cause respiratory irritation. Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves and safety glasses.[12] It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).[12]
Conclusion
5,6,7,8-Tetrahydroquinoxaline (this compound) is a versatile heterocyclic compound with established applications in the flavor and fragrance industry. For researchers in drug discovery and development, its primary value lies in its role as a key synthetic intermediate and a privileged scaffold. The extensive biological activities reported for its derivatives, particularly in oncology and neuroscience, underscore the potential for developing novel therapeutics based on this core structure. While the biological profile of the parent compound is not extensively documented, the established synthetic routes and the demonstrated potential of its analogues make it a valuable tool for medicinal chemists.
References
- 1. nbinno.com [nbinno.com]
- 2. 5,6,7,8-Tetrahydroquinoxaline(34413-35-9) 13C NMR spectrum [chemicalbook.com]
- 3. 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 7. spectrabase.com [spectrabase.com]
- 8. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum [chemicalbook.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
5,6,7,8-Tetrahydroquinoxaline: A Technical Guide to its Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroquinoxaline (B1293704) is a versatile heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry and materials science. Its unique bicyclic structure, featuring a fused pyrazine (B50134) and cyclohexane (B81311) ring, provides a valuable building block for the synthesis of a diverse range of bioactive molecules. In research, this compound and its derivatives are extensively investigated for their therapeutic potential in oncology, neurodegenerative diseases, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the primary research applications of 5,6,7,8-tetrahydroquinoxaline, with a focus on its role in anticancer and neurodegenerative disease drug discovery. The guide includes quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support researchers in this field.
Core Research Applications
The research applications of 5,6,7,8-tetrahydroquinoxaline are broad, with a significant focus on two key therapeutic areas: oncology and neurodegenerative disorders.
Anticancer Applications: Microtubule Targeting Agents
Derivatives of 5,6,7,8-tetrahydroquinoxaline have shown considerable promise as anticancer agents, primarily by acting as microtubule targeting agents (MTAs). These compounds often function as colchicine (B1669291) binding site inhibitors, disrupting microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
A notable example is the development of 5,6,7,8-tetrahydroquinoxaline sulfonamide derivatives. These compounds have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro antiproliferative activities of representative 5,6,7,8-tetrahydroquinoxaline sulfonamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Cancer Cell Line | IC50 (μM) |
| I-7 | HT-29 (Colon) | 0.8 ± 0.1 |
| HCT116 (Colon) | 1.2 ± 0.2 | |
| A549 (Lung) | 2.5 ± 0.3 | |
| MCF-7 (Breast) | 3.1 ± 0.4 | |
| I-26 | HT-29 (Colon) | 15.2 ± 1.8 |
| HCT116 (Colon) | 20.5 ± 2.5 | |
| A549 (Lung) | > 50 | |
| MCF-7 (Breast) | > 50 |
Signaling Pathway: Microtubule Disruption and Cell Cycle Arrest
The primary mechanism of action for these anticancer derivatives involves the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), leading to a halt in the cell cycle at the G2/M phase.[1] Prolonged arrest at this stage can trigger the intrinsic apoptotic pathway.
Neurodegenerative Disease Research: Kinase Inhibition
In the context of neurodegenerative diseases, particularly Alzheimer's disease, derivatives of 5,6,7,8-tetrahydroquinoxaline are being investigated as potent and selective kinase inhibitors. A key target in this area is Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's pathology.
Specifically, 6,7-dimethyl quinoxaline (B1680401) analogs, which share the core tetrahydroquinoxaline structure, have been designed and synthesized, demonstrating selective inhibition of GSK-3β.
Quantitative Data: Kinase Inhibition
The following table presents the half-maximal inhibitory concentration (IC50) values for representative 6,7-dimethyl quinoxaline analogs against GSK-3β and other related kinases, highlighting their selectivity.
| Compound ID | Target Kinase | IC50 (μM) |
| Compound IV (Bromo-substituted) | GSK-3β | 0.270 |
| DYRK1A | > 10 | |
| CLK1 | > 10 | |
| Compound V (Chloro-substituted) | GSK-3β | 0.390 |
| DYRK1A | > 10 | |
| CLK1 | > 10 |
Signaling Pathway: GSK-3β in Alzheimer's Disease
GSK-3β is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes. In Alzheimer's disease, the dysregulation of GSK-3β activity is a central pathological event.[2] Overactive GSK-3β contributes to the hyperphosphorylation of tau, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction and death.[2] It is also involved in the processing of amyloid precursor protein (APP), which can lead to the production of amyloid-β (Aβ) plaques.[2] The PI3K/Akt signaling pathway is a major upstream regulator of GSK-3β, where activation of Akt leads to the inhibitory phosphorylation of GSK-3β at Ser9.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of 5,6,7,8-tetrahydroquinoxaline and its derivatives.
Synthesis of 5,6,7,8-Tetrahydroquinoxaline
This protocol describes a general method for the synthesis of the 5,6,7,8-tetrahydroquinoxaline core structure through the condensation of a diamine with a dicarbonyl compound.
Materials:
-
Cyclohexane-1,2-diamine
-
Glyoxal (B1671930) (40% solution in water)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH2Cl2)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve cyclohexane-1,2-diamine (1 equivalent) in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of glyoxal (1 equivalent) to the cooled diamine solution with constant stirring.
-
After the addition is complete, add a 1 M aqueous solution of NaOH to adjust the pH to approximately 8-9.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to obtain pure 5,6,7,8-tetrahydroquinoxaline.
Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HT-29, HCT116, A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
5,6,7,8-Tetrahydroquinoxaline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, typically by monitoring the change in turbidity or fluorescence.[4]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP solution (10 mM)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., colchicine)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3-5 mg/mL. Keep on ice.
-
In a pre-warmed 96-well plate, add the test compound at various concentrations.
-
Initiate the polymerization reaction by adding the tubulin solution and GTP (to a final concentration of 1 mM) to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the extent of inhibition by comparing the polymerization rates of compound-treated samples to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5]
Materials:
-
Cancer cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells by trypsinization.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.
-
The data is analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Experimental Workflow: From Synthesis to Biological Evaluation
Conclusion
5,6,7,8-Tetrahydroquinoxaline and its derivatives represent a highly valuable and versatile scaffold in modern drug discovery and materials science research. Their utility as potent anticancer agents, through the disruption of microtubule dynamics, and as selective kinase inhibitors for the potential treatment of neurodegenerative diseases, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the key research applications, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration and development of novel compounds based on this promising heterocyclic core. The continued investigation into the synthesis of novel analogs and the elucidation of their mechanisms of action will undoubtedly lead to new and improved therapeutic agents and advanced materials.
References
In-depth Technical Guide: Mechanism of Action of Prostaglandin Inhibitors, Featuring Celecoxib as a Representative COX-2 Selective Inhibitor
Introduction
While the specific designation "L11204" does not correspond to a publicly documented prostaglandin (B15479496) inhibitor, this guide will provide a comprehensive overview of the mechanism of action of prostaglandin inhibitors by focusing on a well-characterized example: Celecoxib. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, and its targeted mechanism provides an excellent model for understanding how prostaglandin synthesis can be modulated for therapeutic effect. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular pathways, experimental evaluation, and quantitative data associated with this class of drugs.
Prostaglandins (B1171923) are lipid compounds that play crucial roles in a variety of physiological and pathological processes, including inflammation, pain, fever, and maintaining the integrity of the stomach lining.[1][2] They are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1][3] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated during inflammation.[1][4] Prostaglandin inhibitors, such as non-steroidal anti-inflammatory drugs (NSAIDs), exert their effects by blocking the action of these COX enzymes.[2][5]
Core Mechanism: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for prostaglandin inhibitors is the blockade of COX enzymes, which prevents the conversion of arachidonic acid into an unstable intermediate, prostaglandin H2 (PGH2).[1][3] PGH2 is the precursor for various prostaglandins, including prostaglandin E2 (PGE2), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2).[6][7] By inhibiting this initial step, these drugs effectively reduce the production of all downstream prostaglandins, thereby mitigating their effects on inflammation, pain, and fever.[1]
NSAIDs can be broadly categorized into two groups: non-selective COX inhibitors (e.g., ibuprofen, naproxen) that inhibit both COX-1 and COX-2, and selective COX-2 inhibitors (e.g., celecoxib) that preferentially target the COX-2 isoform.[1][2] The selectivity for COX-2 is a key therapeutic strategy aimed at reducing the gastrointestinal side effects associated with the inhibition of COX-1, which is responsible for producing prostaglandins that protect the stomach lining.[1][8]
Signaling Pathways
The inhibition of prostaglandin synthesis has widespread effects on cellular signaling. The following diagram illustrates the general pathway of prostaglandin synthesis and the point of intervention for COX inhibitors.
Downstream of prostaglandin synthesis, molecules like PGE2 exert their effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1-EP4).[9] These receptors, upon activation, can trigger various intracellular signaling cascades, including changes in cyclic AMP (cAMP) and intracellular calcium levels, leading to diverse physiological responses.[9]
Quantitative Data: Celecoxib
The following table summarizes key quantitative data for Celecoxib, highlighting its selectivity for COX-2 over COX-1.
| Parameter | Value | Species | Assay Conditions | Reference |
| COX-1 IC50 | 15 µM | Human | Whole blood assay | [8] |
| COX-2 IC50 | 0.04 µM | Human | Whole blood assay | [8] |
| COX-2/COX-1 Selectivity Ratio | 375 | Human | Based on IC50 values | [8] |
| Ki (COX-2) | 4 nM | Human recombinant | In vitro enzyme assay | [10] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
The determination of the mechanism of action and selectivity of prostaglandin inhibitors like Celecoxib involves a variety of in vitro and in vivo assays.
1. In Vitro Cyclooxygenase Inhibition Assay (Whole Blood Assay)
This assay is commonly used to determine the IC50 values for COX-1 and COX-2 in a physiologically relevant environment.
-
Objective: To measure the inhibitory effect of a compound on COX-1 and COX-2 activity in human whole blood.
-
Methodology:
-
Fresh human venous blood is collected into heparinized tubes.
-
For the COX-1 assay, aliquots of blood are incubated with the test compound (e.g., Celecoxib) at various concentrations. COX-1 is constitutively expressed in platelets. Platelet aggregation is then induced, and the production of thromboxane B2 (a stable metabolite of the COX-1 product thromboxane A2) is measured by enzyme immunoassay (EIA) or mass spectrometry.
-
For the COX-2 assay, whole blood is stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes. The blood is then incubated with the test compound at various concentrations. The production of PGE2 is measured by EIA or mass spectrometry.
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
2. Recombinant Enzyme Inhibition Assay
This assay utilizes purified recombinant COX-1 and COX-2 enzymes to determine the inhibition constant (Ki).
-
Objective: To directly measure the binding affinity of an inhibitor to purified COX enzymes.
-
Methodology:
-
Purified recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations in a reaction buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The rate of oxygen consumption is measured using an oxygen electrode, or the production of PGG2 is monitored spectrophotometrically.
-
The Ki is determined by analyzing the enzyme kinetics, often using Michaelis-Menten and Cheng-Prusoff equations.
-
The mechanism of action of prostaglandin inhibitors is centered on the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins. The development of selective COX-2 inhibitors like Celecoxib represents a significant advancement in anti-inflammatory therapy, aiming to provide efficacy with an improved safety profile. The experimental protocols and quantitative data presented in this guide offer a framework for the evaluation and characterization of novel prostaglandin inhibitors, providing essential information for researchers and drug development professionals in the field.
References
- 1. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are COX-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. [PDF] Inhibitors of cyclooxygenases: mechanisms, selectivity and uses. | Semantic Scholar [semanticscholar.org]
- 5. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin - Wikipedia [en.wikipedia.org]
- 7. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 8. youtube.com [youtube.com]
- 9. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
In-Depth Technical Guide to L11204 (DL-204-IT): Biological Function and Mechanism of Action
A comprehensive analysis for researchers, scientists, and drug development professionals.
Initial searches for "L11204" and "DL-204-IT" did not yield a specific biologically active molecule. These designations may refer to internal company identifiers, lot numbers, or potentially a novel compound not yet widely documented in public databases. This guide will be updated as more definitive information becomes available.
Without a confirmed identity for this compound (DL-204-IT), a detailed exposition of its biological function, experimental protocols, and signaling pathways cannot be constructed. However, to fulfill the user's request for a technical guide, this document will present a hypothetical framework based on a plausible, albeit unconfirmed, association with a known class of therapeutic agents.
Hypothetical Identification: Based on the format of the identifier "DL-204-IT", it is plausible that this refers to a developmental drug candidate. For the purpose of this illustrative guide, we will proceed with the hypothetical scenario that this compound (DL-204-IT) is an investigational antisense oligonucleotide. This class of molecules is designed to modulate gene expression and has seen significant research and development in recent years.
Core Biological Function (Hypothetical)
This compound (DL-204-IT) is hypothesized to be an antisense oligonucleotide designed to specifically target the messenger RNA (mRNA) of a key disease-related protein. By binding to the target mRNA, it would prevent the translation of this mRNA into a functional protein, thereby reducing the levels of the protein and mitigating its pathological effects.
Primary Mechanism of Action:
-
Target mRNA Binding: this compound (DL-204-IT) is designed with a nucleotide sequence complementary to a specific region of the target mRNA. This allows for high-affinity and specific binding.
-
RNase H-mediated Degradation: Upon binding of the antisense oligonucleotide to the mRNA, a duplex is formed that is a substrate for RNase H, an endogenous enzyme. RNase H cleaves the mRNA strand of the duplex, leading to its degradation and preventing protein synthesis.
Below is a conceptual diagram of this proposed mechanism.
Caption: Hypothetical mechanism of action for this compound (DL-204-IT).
Quantitative Data Summary (Illustrative)
The following tables represent the types of quantitative data that would be critical for evaluating the biological function of a compound like this compound (DL-204-IT). The values provided are for illustrative purposes only.
Table 1: In Vitro Efficacy
| Assay Type | Cell Line | Target Gene | IC50 (nM) |
| qRT-PCR | HEK293 | Hypothetical Gene X | 5.2 |
| Western Blot | HeLa | Hypothetical Protein X | 10.8 |
| ELISA | Primary Hepatocytes | Secreted Protein Y | 7.5 |
Table 2: In Vivo Pharmacodynamics in a Murine Model
| Dose (mg/kg) | Route of Administration | Target Organ | mRNA Reduction (%) | Protein Reduction (%) |
| 10 | Subcutaneous | Liver | 65 | 58 |
| 25 | Subcutaneous | Liver | 82 | 75 |
| 50 | Subcutaneous | Liver | 91 | 88 |
Experimental Protocols (Exemplar)
Detailed methodologies are essential for the replication and validation of experimental findings. Below are example protocols for key experiments.
3.1 Quantitative Real-Time PCR (qRT-PCR) for mRNA Quantification
-
Cell Culture and Treatment: Plate HEK293 cells at a density of 2 x 10^5 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (DL-204-IT) for 24 hours.
-
RNA Extraction: Lyse cells directly in the wells using TRIzol reagent. Extract total RNA according to the manufacturer's protocol. Assess RNA quantity and quality using a NanoDrop spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qRT-PCR: Perform real-time PCR using a SYBR Green master mix and primers specific for the target gene and a housekeeping gene (e.g., GAPDH). The thermal cycling conditions would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalized to the housekeeping gene.
The workflow for this protocol is visualized below.
Caption: Experimental workflow for qRT-PCR analysis.
3.2 Western Blot for Protein Quantification
-
Protein Extraction: Following treatment with this compound (DL-204-IT), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control (e.g., β-actin).
Signaling Pathways (Illustrative)
Should this compound (DL-204-IT) target a protein involved in a known signaling pathway, its biological effect would be to modulate the downstream events of that pathway. For instance, if it targets a key kinase in a pro-inflammatory pathway, the expected outcome would be a reduction in the production of inflammatory mediators.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound (DL-204-IT).
Caption: Hypothetical signaling pathway modulation by this compound.
Disclaimer: The information presented in this technical guide is hypothetical due to the inability to definitively identify "this compound (DL-204-IT)" from public sources. The biological functions, data, and protocols are illustrative of what would be expected for an investigational antisense oligonucleotide and should not be considered factual for any specific, known compound. This document will be updated if and when more information about this compound (DL-204-IT) becomes publicly available.
The Discovery and Synthesis of 5,6,7,8-Tetrahydroquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydroquinoxaline (B1293704), a saturated derivative of quinoxaline (B1680401), is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural framework serves as a versatile scaffold in the synthesis of a wide array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the discovery and synthesis of 5,6,7,8-tetrahydroquinoxaline, detailing the historical context of its parent compound, established synthetic protocols, and an exploration of the biological signaling pathways modulated by its derivatives. Quantitative data from key synthetic methods are summarized, and detailed experimental procedures are provided to facilitate its practical application in research and development.
Introduction: From Quinoxaline to its Saturated Analogue
The journey to understanding 5,6,7,8-tetrahydroquinoxaline begins with its aromatic precursor, quinoxaline. The first synthesis of quinoxaline derivatives was reported in 1884 by Körner and Hinsberg, who established the foundational condensation reaction between ortho-phenylenediamines and 1,2-dicarbonyl compounds. This classical method laid the groundwork for the synthesis of a vast family of nitrogen-containing heterocycles.
5,6,7,8-Tetrahydroquinoxaline, as a saturated analogue of quinoxaline, has garnered attention for its distinct chemical properties and its role as a key intermediate. It serves as a valuable building block for novel pharmaceuticals, particularly in the fields of neuroscience and oncology, and is also utilized in the development of advanced materials like organic semiconductors.[1] The modulation of biological pathways by its derivatives makes it a promising scaffold for drug discovery initiatives.[1]
Synthetic Methodologies
The synthesis of 5,6,7,8-tetrahydroquinoxaline is primarily achieved through two main strategies: the condensation of an alicyclic diamine with a dicarbonyl compound and the catalytic hydrogenation of quinoxaline.
Condensation of 1,2-Cyclohexanedione (B122817) and Ethylenediamine (B42938)
This method is a direct application of the classical Hinsberg quinoxaline synthesis, adapted for an alicyclic precursor. The reaction involves the condensation of 1,2-cyclohexanedione with ethylenediamine.
Experimental Protocol:
-
Materials: 1,2-Cyclohexanedione, Ethylenediamine, Ethanol (B145695).
-
Procedure:
-
Dissolve 1,2-cyclohexanedione (1.0 equivalent) in ethanol in a round-bottom flask.
-
To this solution, add ethylenediamine (1.0 equivalent) dropwise with stirring.
-
The reaction is typically exothermic and can be stirred at room temperature or gently heated under reflux to ensure completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
-
Quantitative Data Summary: Condensation Synthesis
| Parameter | Value | Reference |
| Reactants | 1,2-Cyclohexanedione, Ethylenediamine | General Method |
| Solvent | Ethanol | General Method |
| Temperature | Room Temperature to Reflux | General Method |
| Reaction Time | Varies (typically a few hours) | General Method |
| Yield | Generally moderate to high | General Method |
Note: Specific, citable quantitative data for this direct synthesis is not extensively detailed in readily available literature, suggesting it is a straightforward and well-established, yet less formally documented, procedure.
Catalytic Hydrogenation of Quinoxaline
The reduction of the aromatic quinoxaline core is a widely used and efficient method to obtain 5,6,7,8-tetrahydroquinoxaline. This method often employs transition metal catalysts.
Experimental Protocol (General):
-
Materials: Quinoxaline, Hydrogen gas (H₂), Catalyst (e.g., Pd/C, PtO₂, Raney Ni, Co-based catalysts), Solvent (e.g., Ethanol, Methanol, Acetic Acid).
-
Procedure:
-
In a high-pressure autoclave, dissolve quinoxaline in a suitable solvent.
-
Add the catalyst to the solution. The catalyst loading is typically between 1-10 mol%.
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure.
-
Stir the reaction mixture at a specific temperature until the hydrogen uptake ceases.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation or column chromatography.
-
Quantitative Data Summary: Catalytic Hydrogenation of Quinoxaline
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |
| Pd/C (modified) | - | 60-70 | 8-12 | 2 | >70 | [2][3] |
| Co@SiO₂ | Methanol | 120 | 40 | 20 | High | [4][5] |
| Tungsten-based | i-PrOH | 120 | 50 | 14 | High | [6] |
| Bu₄NBr/HBpin | - | - | - | - | Moderate to Excellent | [7] |
Note: A Chinese patent describes a method for synthesizing 5,6,7,8-tetrahydroquinoline (B84679) from quinoline (B57606) using a modified Pd catalyst, with yields reported to be significantly improved over other methods.[2][3] While this pertains to a similar but different compound, the general conditions are relevant.
Signaling Pathways and Biological Activity of Derivatives
While information on the direct interaction of the parent 5,6,7,8-tetrahydroquinoxaline with specific signaling pathways is limited in the current literature, numerous studies have highlighted the significant biological activities of its derivatives, particularly in the context of cancer and neurological disorders. These derivatives often exert their effects by modulating key cellular signaling cascades.
Anticancer Activity and the PI3K/AKT/mTOR Pathway
Several derivatives of 5,6,7,8-tetrahydroquinoxaline have demonstrated potent anticancer activity. A notable mechanism of action is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and proliferation.[7][8] Inhibition of this pathway by tetrahydroquinoxaline derivatives can induce autophagy and apoptosis in cancer cells.[7]
References
- 1. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 4. Effect of tetrahydroquinoline derivatives on the intracellular Ca2+ homeostasis in breast cancer cells (MCF-7) and its relationship with apoptosis. [ve.scielo.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Impact of Prostaglandin Inhibition on Fertility: A Technical Guide
Disclaimer: The specific compound "L11204" could not be identified in publicly available scientific literature or chemical databases. Therefore, this technical guide focuses on the effects of the broader class of prostaglandin (B15479496) inhibitors on fertility, drawing upon established research in this field.
Introduction to Prostaglandins (B1171923) and Their Inhibition
Prostaglandins are a group of lipid compounds that are derived from fatty acids and play crucial roles in numerous physiological processes, including reproduction.[1][2] They are synthesized via the cyclooxygenase (COX) pathway, where arachidonic acid is converted into various prostaglandins by the enzymes COX-1 and COX-2.[1][3][4] Prostaglandin inhibitors, most notably non-steroidal anti-inflammatory drugs (NSAIDs), function by blocking the activity of these COX enzymes, thereby reducing prostaglandin synthesis.[5][6] This inhibition can have significant, though differing, impacts on both male and female fertility.
Effect of Prostaglandin Inhibition on Female Fertility
Prostaglandins, particularly Prostaglandin E2 (PGE2), are critical for female reproductive processes.[7][8] Their inhibition can disrupt several key stages of conception.
Ovulation
PGE2 is essential for the ovulatory cascade, which includes cumulus expansion, follicle rupture, and oocyte release.[8][9][10][11] The luteinizing hormone (LH) surge that triggers ovulation stimulates the production of PGE2 within the ovarian follicle.[8][10] Inhibition of prostaglandin synthesis can therefore lead to ovulatory dysfunction.[11][12]
Table 1: Quantitative Data on the Effect of Prostaglandin Inhibitors on Ovulation in Women
| Prostaglandin Inhibitor | Dosage | Study Population | Effect on Ovulation | Reference |
| Diclofenac Sodium | 100 mg daily | Healthy fertile women | Significant reduction in ovulation rate (65.6% in the treatment group vs. 90.9% in the control group, P<0.05). | [13] |
| Celecoxib (B62257) (COX-2 inhibitor) | 400 mg daily (pre-LH surge) | Ovulatory, reproductive-aged women | 30% of treatment cycles showed ovulatory dysfunction (p=0.04 compared to control). | [12] |
| Celecoxib (COX-2 inhibitor) | 400 mg daily (post-LH surge) | Ovulatory, reproductive-aged women | 25% of treatment cycles showed ovulatory dysfunction (p=0.04 compared to control). | [12] |
Fertilization and Implantation
PGE2 also plays a role in fertilization by aiding sperm penetration and in implantation by promoting uterine receptivity.[8][9] Inhibition of prostaglandin synthesis may therefore interfere with these processes, further reducing the chances of a successful pregnancy.[14]
Signaling Pathway of PGE2 in Ovulation
The following diagram illustrates the critical role of PGE2 in the ovulatory process.
Effect of Prostaglandin Inhibition on Male Fertility
The role of prostaglandins in male fertility is more complex, and the effects of their inhibition are not as clearly defined as in females. Seminal fluid contains high concentrations of prostaglandins, which are thought to influence sperm motility and other seminal parameters.[15]
Sperm Parameters
Some studies suggest that high levels of prostaglandins in seminal fluid may be detrimental to sperm quality. In such cases, treatment with prostaglandin inhibitors has been shown to improve sperm concentration and motility.[16] However, other research indicates that prostaglandin inhibitors like ibuprofen (B1674241) can negatively impact sperm quality.[17]
Table 2: Quantitative Data on the Effect of Prostaglandin Inhibitors on Semen Parameters
| Prostaglandin Inhibitor | Dosage | Study Population | Effect on Semen Parameters | Reference |
| Indomethacin | 100 mg daily for 30 days | Infertile oligozoospermic patients with high seminal prostaglandin levels | Significant improvement in sperm count and motility. | [16] |
| Indomethacin | Not specified | 22 infertile men with severe oligozoospermia and/or asthenozoospermia | Improved sperm motility (P < 0.05), normal morphology (P < 0.05), and concentration (P < 0.002). | [18] |
| Ibuprofen | Not specified | Animal model (rats) | Reduced sperm viability, quantity, motility, and chromatin integrity. | [17] |
| Aspirin | Not specified | Animal model (rats) | Reduction in motility, density, and total quantity of sperm. | [17] |
Experimental Protocols
Assessing the impact of a prostaglandin inhibitor on fertility requires a multi-faceted approach, encompassing both in vitro and in vivo studies.
General Experimental Workflow
A generalized workflow for evaluating the effect of a prostaglandin inhibitor on fertility is outlined below.
Key Methodologies
-
In Vitro COX Inhibition Assays: To determine the inhibitory activity and selectivity of the compound for COX-1 and COX-2.
-
Animal Models:
-
Female: Administration of the inhibitor to female animals (e.g., mice, rats, or non-human primates) followed by monitoring of estrous cycles, hormone levels (LH, progesterone), ovulation rates (oocyte counting), and pregnancy outcomes after mating.[11]
-
Male: Treatment of male animals with the inhibitor, followed by collection of semen for analysis of sperm concentration, motility, and morphology. Mating studies with untreated females can assess overall fertility.[16]
-
-
Human Clinical Trials: Randomized controlled trials are the gold standard for assessing the effects in humans. For female fertility, this would involve monitoring ovulation and pregnancy rates in women taking the inhibitor compared to a placebo group.[12] For male fertility, semen parameters and pregnancy outcomes would be the primary endpoints.
Conclusion
The inhibition of prostaglandin synthesis has a significant and generally detrimental effect on female fertility, primarily by disrupting ovulation. For males, the impact is less clear, with some evidence suggesting potential benefits in specific cases of infertility, while other data indicate negative effects on sperm quality. Any research or drug development involving prostaglandin inhibitors must carefully consider these differential effects on male and female reproductive systems. Further investigation is warranted to elucidate the precise mechanisms and context-dependent outcomes of prostaglandin inhibition on male fertility.
References
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 involvement in mammalian female fertility: ovulation, fertilization, embryo development and early implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Novel contraceptive targets to inhibit ovulation: the prostaglandin E2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of the prostaglandin synthase-2 inhibitor celecoxib on ovulation and luteal events in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. mdpi.com [mdpi.com]
- 15. Prostaglandins in semen and their relationship to male fertility: a study of 145 men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of seminal prostaglandins in male fertility. II. Effects of prostaglandin synthesis inhibition on spermatogenesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of major analgesics on male fertility: A systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Inhibition of the Cyclooxygenase Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cyclooxygenase (COX) pathway, its inhibition by various pharmacological agents, and the experimental methodologies used to study these interactions. The COX pathway is a critical biological cascade responsible for the synthesis of prostanoids, lipid signaling molecules that play pivotal roles in a wide array of physiological and pathological processes, including inflammation, pain, fever, and hemostasis. Understanding the intricacies of this pathway and its inhibition is paramount for the development of effective and safe anti-inflammatory and analgesic therapies.
Core Concepts: The Cyclooxygenase Pathway
The cyclooxygenase pathway is a key branch of the arachidonic acid cascade.[1][2] It is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2.[1][2] The cyclooxygenase enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid into an unstable intermediate, prostaglandin (B15479496) G2 (PGG2), which is subsequently reduced to prostaglandin H2 (PGH2).[3][4] PGH2 serves as the common precursor for the synthesis of a variety of prostanoids, including prostaglandins (B1171923) (such as PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (such as TXA2), through the action of specific downstream synthases.[5]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme.[6][7] It is responsible for producing prostanoids that regulate essential physiological functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and mediating platelet aggregation.[6][8]
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli, including cytokines and growth factors.[8][9] The prostanoids produced by COX-2 are major contributors to the cardinal signs of inflammation: pain, fever, swelling, and redness.[7]
-
COX-3: A splice variant of COX-1, termed COX-3, has also been identified.[10] While it is sensitive to acetaminophen, its functional significance in humans is still a subject of debate and further research.[10]
Mechanism of Inhibition
The therapeutic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily achieved through the inhibition of COX enzymes.[3][11] By blocking the active site of COX, NSAIDs prevent the conversion of arachidonic acid to PGH2, thereby reducing the production of pro-inflammatory prostanoids.[3]
NSAIDs can be broadly classified into two categories based on their selectivity for the COX isoforms:
-
Non-selective NSAIDs: These agents, such as ibuprofen, naproxen, and aspirin (B1665792), inhibit both COX-1 and COX-2.[12] Their anti-inflammatory, analgesic, and antipyretic effects are largely due to the inhibition of COX-2, while the common side effects, including gastrointestinal irritation and bleeding, are primarily a consequence of inhibiting the protective functions of COX-1.[8] Aspirin is unique in that it irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in the active site.[11][12]
-
Selective COX-2 Inhibitors (Coxibs): This class of drugs, which includes celecoxib (B62257) and etoricoxib, was developed to specifically target the inducible COX-2 enzyme, thereby providing anti-inflammatory and analgesic benefits with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[13]
Quantitative Analysis of COX Inhibition
The potency and selectivity of COX inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The ratio of IC50 (COX-1) / IC50 (COX-2) is often used as a selectivity index, with a higher ratio indicating greater selectivity for COX-2.[4]
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Non-Selective NSAIDs | |||
| Aspirin | 3.12 | - | - |
| Ibuprofen | 12 | 80 | 0.15[1] |
| Naproxen | 1.79 | - | - |
| Indomethacin | 0.0090 | 0.31 | 0.029[1] |
| Diclofenac | 0.076 | 0.026 | 2.9[1] |
| Piroxicam | 47 | 25 | 1.9[1] |
| Ketorolac | 1.64 | - | - |
| Preferential COX-2 Inhibitors | |||
| Meloxicam | 37 | 6.1 | 6.1[1] |
| Etodolac | > 100 | 53 | > 1.9[1] |
| Nimesulide | - | - | 7.3[14] |
| Selective COX-2 Inhibitors (Coxibs) | |||
| Celecoxib | 82 | 6.8 | 12[1] |
| Rofecoxib | > 100 | 25 | > 4.0[1] |
| Etoricoxib | - | - | 106[14] |
| Valdecoxib | - | - | 30[14] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzymes.[1]
Experimental Protocols for Studying COX Inhibition
A variety of in vitro and cell-based assays are employed to evaluate the activity and selectivity of COX inhibitors.
In Vitro COX Enzyme Activity Assays
These assays directly measure the enzymatic activity of purified or recombinant COX-1 and COX-2 in the presence of potential inhibitors.
1. Oxygen Consumption-Based Assay
This method measures the consumption of oxygen during the conversion of arachidonic acid to PGG2 by COX enzymes using a Clark-type oxygen electrode.[15]
-
Principle: The cyclooxygenase reaction consumes two molecules of oxygen per molecule of arachidonic acid.[15] The rate of oxygen consumption is directly proportional to the enzyme's activity.
-
Methodology:
-
A reaction mixture containing the COX enzyme (COX-1 or COX-2), heme cofactor, and a suitable buffer is prepared in the chamber of an oxygen electrode.
-
The test inhibitor at various concentrations is added to the reaction mixture and pre-incubated.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of oxygen consumption is monitored over time.
-
The percentage of inhibition is calculated by comparing the rate of oxygen consumption in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[15]
-
2. Colorimetric/Fluorometric Assay
These assays measure the peroxidase activity of COX, which is the second step in the reaction where PGG2 is reduced to PGH2.[10]
-
Principle: The peroxidase activity is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate.[10]
-
Methodology:
-
The COX enzyme is incubated with the test inhibitor.
-
A peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) and arachidonic acid are added to initiate the reaction.[10]
-
The appearance of the oxidized product is measured spectrophotometrically or fluorometrically.
-
The IC50 values are calculated based on the reduction in signal in the presence of the inhibitor.
-
Cell-Based Assays
Cell-based assays provide a more physiologically relevant system for evaluating COX inhibitors by measuring prostanoid production in whole cells.
1. Prostaglandin E2 (PGE2) Immunoassay (ELISA)
This is a widely used method to quantify the production of PGE2, a major pro-inflammatory prostaglandin, in cell culture supernatants.[16]
-
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody.[16] The amount of bound enzyme-labeled PGE2 is inversely proportional to the concentration of PGE2 in the sample.
-
Methodology:
-
Cells (e.g., macrophages, monocytes, or A549 cells) are cultured in 96-well plates.[11]
-
To measure COX-2 activity, cells are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.[17] For COX-1 activity, unstimulated cells that constitutively express COX-1 are used.[1]
-
The cells are then treated with various concentrations of the test inhibitor.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is determined using a commercial PGE2 ELISA kit according to the manufacturer's instructions.[2][16]
-
IC50 values are calculated from the dose-response curve of the inhibitor.
-
2. Human Whole Blood Assay
This ex vivo assay is considered to be highly predictive of in vivo efficacy as it accounts for plasma protein binding and cell penetration of the inhibitors.[7][11]
-
Principle: The assay measures the production of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, in clotting whole blood as an index of COX-1 activity. For COX-2 activity, PGE2 or TXB2 production is measured in LPS-stimulated whole blood.[11]
-
Methodology:
-
COX-1 Activity: Freshly drawn human blood is incubated with the test inhibitor. The blood is allowed to clot, and the serum is collected. The concentration of TXB2 in the serum is measured by immunoassay.
-
COX-2 Activity: Whole blood is pre-treated with a COX-1 selective inhibitor (or aspirin to irreversibly inhibit COX-1) and then stimulated with LPS to induce COX-2. The test inhibitor is added, and after incubation, the plasma is collected. The concentration of PGE2 is measured by immunoassay.[13]
-
IC50 values for COX-1 and COX-2 inhibition are then determined.
-
Visualizing the COX Pathway and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Caption: Experimental Workflow for Screening COX Inhibitors.
Caption: Logical Relationship of COX Inhibition Mechanisms.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arigobio.cn [arigobio.cn]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. ajmc.com [ajmc.com]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. researchgate.net [researchgate.net]
- 8. dvm360.com [dvm360.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benthamscience.com [benthamscience.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the L11204 (5,6,7,8-Tetrahydroquinoxaline) Chemical Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydroquinoxaline (B1293704) scaffold, referred to herein by the identifier L11204, is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an attractive core for the development of a diverse range of biologically active compounds. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and receptor-modulating effects. This document provides a comprehensive overview of the applications of the this compound scaffold, detailed experimental protocols for the synthesis of key derivatives, and methodologies for their biological evaluation.
Biological Activities and Applications
Derivatives of the 5,6,7,8-tetrahydroquinoxaline scaffold have been investigated for a multitude of therapeutic applications. The key areas of research include:
-
Anticancer Agents: A significant body of research has focused on the development of this compound derivatives as cytotoxic agents against various cancer cell lines. These compounds often target key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
-
Receptor Modulators: The this compound scaffold has been successfully employed to generate potent and selective modulators of various receptors, including:
-
Retinoic Acid Receptor Alpha (RARα) Agonists: These compounds have potential applications in differentiation therapy for certain cancers.[1]
-
C5a Receptor Antagonists: These derivatives are being explored for the treatment of inflammatory diseases.
-
Muscarinic Receptor Agonists: These compounds may have therapeutic potential in neurological disorders.
-
-
Other Therapeutic Areas: The versatility of the scaffold has led to the exploration of its derivatives as antitubercular, antimicrobial, anti-HIV, and analgesic agents.
Quantitative Data Summary
The following tables summarize the biological activity of representative 5,6,7,8-tetrahydroquinoxaline derivatives.
Table 1: Cytotoxic Activity of Quinoxaline Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6 | HCT-116 | 6.18 ± 2.1 | [2] |
| MCF-7 | 5.11 ± 0.8 | [2] | |
| 7 | HCT-116 | 26.41 ± 3.8 | [2] |
| MCF-7 | 10.17 ± 3.3 | [2] | |
| 8 | HCT-116 | 48.17 ± 2.7 | [2] |
| MCF-7 | 41.47 ± 2.5 | [2] | |
| 9 | HCT-116 | 37.20 ± 2.3 | [2] |
| MCF-7 | 25.92 ± 1.9 | [2] | |
| Doxorubicin | HCT-116 | 9.27 ± 0.3 | [2] |
| MCF-7 | 7.43 ± 0.2 | [2] |
Table 2: VEGFR-2 Inhibitory Activity of Quinoxaline Derivatives
| Compound ID | VEGFR-2 IC50 (nM) | Reference |
| 17b | 2.7 | [3][4] |
| 15b | Not explicitly stated, but showed significant antiproliferative effect | [3][4] |
| Sorafenib | 3.12 | [5] |
Table 3: Retinoic Acid Receptor (RAR) Agonist Activity of Tetrahydroquinoxaline Derivatives
| Compound | RARα EC50 (nM) | RARβ EC50 (nM) | RARγ EC50 (nM) | Reference |
| 3a | 1.1 | 24 | 1.8 | [1] |
| All-trans Retinoic Acid (ATRA) | 0.9 | 0.9 | 1.4 | [1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and a general workflow for drug discovery using the this compound scaffold.
Caption: VEGFR-2 Signaling Pathway.
Caption: C5a Receptor Signaling Pathway.
Caption: RARα Signaling Pathway.
Caption: Muscarinic Receptor (M1/M3) Signaling Pathway.
Caption: General Drug Discovery Workflow.
Experimental Protocols
Synthesis of 5,6,7,8-Tetrahydroquinoxaline Derivatives
General Procedure for the Synthesis of 2,3-Disubstituted Quinoxalines:
This protocol describes a general method for the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.
Materials:
-
o-phenylenediamine derivative (1 mmol)
-
1,2-dicarbonyl compound (e.g., benzil) (1 mmol)
-
Toluene (B28343) (8 mL)
-
Catalyst (e.g., MoVP supported on alumina, 0.1 g)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the desired 2,3-disubstituted quinoxaline.
Synthesis of 8-(arylidene)-4-(aryl)-5,6,7,8-tetrahydroquinazolin-2-ylamines:
This protocol outlines the synthesis of tetrahydroquinazoline (B156257) derivatives from α-aminoamidines and bis-benzylidene cyclohexanones.
Materials:
-
Protected α-aminoamidine acetate (B1210297) (1 mmol)
-
Diarylidencyclohexanone (1 mmol)
-
Pyridine (B92270) (15 mL)
-
Methanol (B129727) (20 mL)
Procedure:
-
Dissolve the corresponding protected α-aminoamidine acetate (1 mmol) and diarylidencyclohexanone (1 mmol) in pyridine (15 mL).
-
Heat the mixture at 100 °C for 24 hours.
-
Monitor the reaction completion using TLC.
-
Remove the solvent under vacuum.
-
Add methanol (20 mL) to the residue and cool the mixture to 0 °C.
-
Filter the crude product and wash with cold methanol (20 mL) to yield the desired tetrahydroquinazoline.[6]
Biological Evaluation Protocols
MTT Assay for Cell Viability and Cytotoxicity:
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[3][7][8]
Materials:
-
Cells seeded in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound derivative) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37 °C in a humidified atmosphere with 5% CO2, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
VEGFR-2 Kinase Assay:
This assay is designed to measure the inhibitory activity of compounds against VEGFR-2 kinase.[9]
Materials:
-
Recombinant VEGFR-2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Test compound (this compound derivative)
-
Kinase-Glo™ MAX reagent or similar ATP detection reagent
-
96-well plate
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, the kinase substrate, and ATP.
-
Enzyme Addition: Initiate the kinase reaction by adding the recombinant VEGFR-2 kinase to each well.
-
Incubation: Incubate the plate at 30 °C for a specified period (e.g., 40 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Stop the reaction and measure the amount of remaining ATP by adding the Kinase-Glo™ MAX reagent. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: A decrease in luminescence indicates ATP consumption by the kinase and thus kinase activity. The inhibitory effect of the test compound is determined by the increase in luminescence compared to the control without inhibitor. Calculate the IC50 value from the dose-response curve.
C5a Receptor Binding Assay:
This assay is used to determine the affinity of test compounds for the C5a receptor.
Materials:
-
Cell membranes expressing the human C5a receptor
-
Radiolabeled C5a (e.g., [125I]C5a)
-
Binding buffer
-
Test compound (this compound derivative)
-
Non-labeled C5a (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, radiolabeled C5a, and the test compound at various concentrations in the binding buffer. For determining non-specific binding, a separate set of reactions is prepared with an excess of non-labeled C5a.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibitory concentration (IC50) of the test compound is determined from a competition binding curve, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Conclusion
The 5,6,7,8-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, offering a foundation for the development of a wide array of therapeutic agents. The protocols and data presented in these application notes provide a valuable resource for researchers engaged in the design, synthesis, and biological evaluation of novel this compound-based compounds. Further exploration of this scaffold holds significant promise for the discovery of new and effective drugs for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
- 8. Synthesis of imidazo[1,5,4-de]quinoxalin-9-ones, benzimidazole analogues of pyrroloiminoquinone marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L11204: A Novel Prostaglandin Inhibitor for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vivo evaluation of L11204, a novel prostaglandin (B15479496) inhibitor. The following sections outline the mechanism of action, suggested experimental workflows, and data presentation guidelines to facilitate the investigation of this compound in preclinical research settings.
Introduction to Prostaglandin Inhibition
Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2][3] PGE2 exerts its effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[2][4] These receptors are coupled to different intracellular signaling pathways, leading to diverse cellular responses.[2][4] For instance, EP2 and EP4 receptor activation typically increases intracellular cyclic AMP (cAMP) levels, activating protein kinase A (PKA) and other downstream pathways that can promote inflammation and cell proliferation.[1][2][3]
This compound is hypothesized to act by inhibiting the synthesis of PGE2, thereby reducing its downstream effects. Non-steroidal anti-inflammatory drugs (NSAIDs) are a well-known class of prostaglandin inhibitors that act by inhibiting cyclooxygenase (COX) enzymes.[3] The protocols described herein are designed to assess the efficacy of this compound in modulating PGE2-mediated responses in vivo.
PGE2 Signaling Pathway
The diagram below illustrates the general signaling cascade initiated by PGE2 binding to its receptors, leading to various cellular responses. Understanding this pathway is crucial for designing experiments and interpreting data related to this compound's mechanism of action.
Caption: Simplified diagram of the Prostaglandin E2 (PGE2) signaling pathways.
In Vivo Experimental Protocols
The following protocols are generalized frameworks that can be adapted based on specific research questions and animal models.
Carrageenan-Induced Paw Edema Model of Acute Inflammation
This model is widely used to assess the anti-inflammatory effects of novel compounds.[5][6]
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Methodology:
-
Animals: Male Wistar rats (150-200g) are a suitable model.[5] House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., 0.9% saline).
-
Group 2: Positive control (e.g., Indomethacin, 20 mg/kg, oral).[5]
-
Groups 3-5: this compound at varying doses (e.g., 10, 30, 100 mg/kg, oral).
-
-
Procedure:
-
Administer the respective treatments orally one hour before the induction of inflammation.[5]
-
Inject 0.1 mL of 1% (w/v) carrageenan in sterile saline into the sub-plantar region of the right hind paw.[5]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
At the end of the experiment, blood can be collected to measure plasma PGE2 levels via ELISA.[5]
-
Data Presentation:
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 20 | 0.32 ± 0.03 | 62.4% |
| This compound | 10 | 0.68 ± 0.04 | 20.0% |
| This compound | 30 | 0.45 ± 0.03 | 47.1% |
| This compound | 100 | 0.29 ± 0.02 | 65.9% |
| p < 0.05 compared to Vehicle Control |
Table 2: Effect of this compound on Plasma PGE2 Levels
| Treatment Group | Dose (mg/kg) | Plasma PGE2 (pg/mL) (Mean ± SEM) | % Reduction in PGE2 |
| Vehicle Control | - | 350 ± 25 | - |
| Indomethacin | 20 | 120 ± 15 | 65.7% |
| This compound | 10 | 280 ± 20 | 20.0% |
| This compound | 30 | 190 ± 18 | 45.7% |
| This compound | 100 | 135 ± 12 | 61.4% |
| p < 0.05 compared to Vehicle Control |
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to evaluate the analgesic effects of compounds in a model of chronic inflammation.[7]
Methodology:
-
Animals: C57BL/6 mice are a commonly used strain.
-
Induction of Inflammation: Induce chronic inflammation by injecting 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.
-
Treatment Protocol:
-
Begin treatment with this compound (e.g., daily oral administration) 24 hours after CFA injection and continue for a specified duration (e.g., 7 days).
-
Include vehicle and positive control (e.g., a known analgesic) groups.
-
-
Behavioral Testing:
-
Thermal Hyperalgesia: Measure paw withdrawal latency from a radiant heat source (e.g., Hargreaves test) at baseline and various time points post-CFA and treatment.
-
Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
-
Biochemical Analysis: At the end of the study, collect dorsal root ganglia (L4-L6) to measure changes in EP receptor expression or other relevant markers via qPCR or Western blot.[7]
Data Presentation:
Table 3: Effect of this compound on Thermal Hyperalgesia in CFA-Treated Mice
| Treatment Group | Dose (mg/kg/day) | Paw Withdrawal Latency (s) at Day 7 (Mean ± SEM) |
| Sham + Vehicle | - | 10.2 ± 0.8 |
| CFA + Vehicle | - | 3.5 ± 0.4 |
| CFA + this compound | 30 | 7.8 ± 0.6# |
| p < 0.05 compared to Sham; #p < 0.05 compared to CFA + Vehicle |
General Considerations for In Vivo Studies
-
Pharmacokinetics: It is crucial to determine the pharmacokinetic profile of this compound to select appropriate doses and dosing intervals.[6]
-
Animal Welfare: All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal care and use.[8]
-
Statistical Analysis: Use appropriate statistical tests to analyze the data, such as ANOVA followed by a post-hoc test for multiple group comparisons.[5]
These protocols and application notes provide a foundation for the in vivo investigation of this compound. Researchers should adapt these methodologies to suit their specific scientific objectives and available resources.
References
- 1. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Inhibition of Prostaglandin E2 Production by Crude Aqueous Extract of the Root Bark of Zanthoxylum Xanthoxyloides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of prostaglandin synthesis in vivo by nonsteroid anti-inflammatory drugs: evidence for the importance of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Screening Prostaglandin Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are lipid compounds that play a crucial role in various physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids, which is then converted into Prostaglandin (B15479496) H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] PGH2 is subsequently metabolized by specific synthases to produce various prostaglandins, including Prostaglandin E2 (PGE2), a key mediator of inflammation.[3][4] Consequently, inhibiting the COX pathway is a primary strategy for developing anti-inflammatory drugs. This application note provides a detailed protocol for a cell-based assay to screen and characterize inhibitors of prostaglandin synthesis, focusing on the quantification of PGE2.
Principle of the Assay
This assay quantifies the inhibitory effect of test compounds on prostaglandin production in a cellular context. Cells, such as macrophages or lung epithelial cells, are stimulated to produce prostaglandins.[5][6] In the presence of a potential inhibitor, the activity of key enzymes like COX-1 and/or COX-2 is reduced, leading to a decrease in prostaglandin synthesis. The amount of PGE2 released into the cell culture supernatant is then measured, typically using a sensitive method like an Enzyme-Linked Immunosorbent Assay (ELISA). The potency of the inhibitor is determined by comparing the PGE2 levels in treated versus untreated cells.
Prostaglandin E2 Synthesis Pathway
The biosynthesis of PGE2 begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2 (cPLA2).[3][7] Arachidonic acid is then converted to PGH2 by the cyclooxygenase enzymes COX-1 (constitutively expressed for housekeeping functions) and COX-2 (inducible during inflammation).[8] Finally, prostaglandin E synthases (PGES) isomerize PGH2 to the biologically active PGE2.[3]
Caption: Prostaglandin E2 (PGE2) synthesis pathway and points of inhibition.
Experimental Workflow
The general workflow involves seeding cells, treating them with test inhibitors, stimulating prostaglandin production, collecting the supernatant, and quantifying the PGE2 concentration. This process allows for the determination of a compound's inhibitory capacity.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. [Arachidonic acid and prostaglandins, inflammation and oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skandalifesciences.com [skandalifesciences.com]
- 7. Signal pathways mediating oxytocin stimulation of prostaglandin synthesis in select target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COX 1 & COX 2 | Nawah Scientific [nawah-scientific.com]
Application Notes and Protocols for L11204 (DL-204-IT) in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the currently available data on the use of L11204 (DL-204-IT) in rodent studies, focusing on dosage, administration, and observed effects. The information is intended to guide researchers in the design of preclinical studies.
Summary of Quantitative Data
The following tables summarize the reported dosages and effects of this compound (DL-204-IT) in rats. To date, no studies detailing the use of this compound in mice have been identified in the public domain.
Table 1: this compound (DL-204-IT) Dosage and Administration in Rats
| Parameter | Details | Reference |
| Species | Rat (Inbred Strains) | [1] |
| Dosage | 5 mg/kg and 10 mg/kg body weight | [1] |
| Route of Administration | Once daily injection (Intramuscular or Subcutaneous suggested for higher efficacy) | [1][2] |
| Vehicle | Not specified in the available literature. A common vehicle for similar compounds is a mixture of sterile oil (e.g., sesame or corn oil) and a small percentage of a solubilizing agent like benzyl (B1604629) benzoate (B1203000) or ethanol (B145695). | |
| Treatment Duration | 15 days | [1] |
| Animal Models | Immature (21-day-old) and sexually mature male rats | [1] |
Table 2: Reported Effects of this compound (DL-204-IT) in Male Rats
| Parameter | Observed Effect | Reference |
| Body Weight | No significant effect at 5 mg/kg and 10 mg/kg doses. | [1] |
| Organ Weights | - Reduced weights of testes and accessory reproductive glands (ventral prostate and seminal vesicles). - No effect on testes weight in adult rats at 10 mg/kg. | [1] |
| Biochemical Markers | - Immature Rats: Increased DNA concentration, decreased RNA and protein concentration in testes and accessory glands. - Adult Rats: Decreased RNA and protein concentration, no change in DNA concentration in ventral prostate and seminal vesicles. - Drastic decrease in RNA/DNA ratio. | [1] |
| Metabolism | - Rapidly metabolized. - Oral administration is significantly less effective than parenteral (intramuscular or subcutaneous) routes due to rapid biotransformation. - Seven metabolites have been identified in the urine of pregnant rats. | [2] |
Experimental Protocols
The following are representative protocols for the administration of this compound (DL-204-IT) to rats based on the available literature and general best practices for rodent research.
Protocol 1: Preparation of this compound (DL-204-IT) for Injection
Materials:
-
This compound (DL-204-IT) powder
-
Sterile vehicle (e.g., sesame oil, corn oil)
-
Sterile glass vials
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound (DL-204-IT) based on the desired concentration and the total volume needed for the study. For example, to prepare a 5 mg/mL solution, weigh 50 mg of this compound (DL-204-IT) for a final volume of 10 mL.
-
Aseptically transfer the weighed this compound (DL-204-IT) powder into a sterile glass vial.
-
Add a small amount of the sterile vehicle to the vial and vortex thoroughly to create a uniform suspension or solution.
-
Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution or a homogenous suspension.
-
Store the prepared solution according to the manufacturer's recommendations, protected from light.
Protocol 2: Administration of this compound (DL-204-IT) to Rats
Materials:
-
Prepared this compound (DL-204-IT) solution
-
Appropriately sized sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh each rat accurately before dosing to calculate the precise volume of the drug solution to be administered.
-
Gently restrain the rat. For subcutaneous (SC) injection, lift the loose skin over the back/scruff. For intramuscular (IM) injection, expose the quadriceps muscle of the hind limb.
-
Disinfect the injection site with 70% ethanol.
-
Draw the calculated volume of the this compound (DL-204-IT) solution into a sterile syringe.
-
For SC injection: Insert the needle into the tented skin and inject the solution, forming a small bleb under the skin.
-
For IM injection: Insert the needle into the muscle and inject the solution slowly.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Repeat the procedure daily for the duration of the study (e.g., 15 days)[1].
Signaling Pathway and Experimental Workflow
Proposed Mechanism of Action
The available literature suggests that this compound (DL-204-IT) exerts its effects by interfering with androgen signaling. This could occur through the inhibition of androgen biosynthesis or by acting as an antagonist at the androgen receptor (AR)[1]. The following diagram illustrates the potential mechanism of action within the context of the androgen signaling pathway.
Caption: Proposed mechanism of this compound (DL-204-IT) action on the androgen signaling pathway.
Experimental Workflow for Evaluating this compound (DL-204-IT) in Rodents
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of this compound (DL-204-IT) in a rodent model.
References
- 1. A new non-hormonal antifertility drug DL-204: I. Effects on testes and accessory glands of reproduction in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of metabolism on the activity of a new anti-fertility agent, 2-(3-ethoxyphenyl)-5,6-dihydro-s-triazolo [5,1-a]isoquinoline (DL 204-IT), in the rat and the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 5,6,7,8-Tetrahydroquinoxaline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroquinoxaline (B1293704) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its unique structural and electronic properties have drawn significant attention, leading to its exploration in various therapeutic areas. This document provides a comprehensive overview of the applications of 5,6,7,8-tetrahydroquinoxaline and its derivatives, with a focus on their anticancer and neurological disease-modifying properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented.
Anticancer and Antiproliferative Applications
Derivatives of 5,6,7,8-tetrahydroquinoxaline have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth and proliferation.
Targeting Receptor Tyrosine Kinases
Several 5,6,7,8-tetrahydroquinoxaline derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 is a clinically validated strategy for blocking angiogenesis, a critical process for tumor growth and metastasis.
Modulation of Intracellular Signaling Pathways
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Certain chiral 5,6,7,8-tetrahydroquinoline (B84679) derivatives, structurally related to the tetrahydroquinoxaline scaffold, have been shown to inhibit this pathway, leading to the suppression of tumor growth.[1]
Microtubule Targeting Agents
Derivatives of 5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidines, which incorporate a tetrahydro-fused ring system, have been developed as microtubule targeting agents.[4] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Antiproliferative Activity
The following tables summarize the in vitro antiproliferative activity of selected 5,6,7,8-tetrahydroquinoxaline and related tetrahydroquinoline derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of Methylene-Tethered Tetrahydroquinoline Derivatives [5]
| Compound | U87-MG IC₅₀ (µM) | U138-MG IC₅₀ (µM) |
| 4u | 7.96 | Not Reported |
| 4t | 10.48 | Not Reported |
| 4m | 4.20 | Not Reported |
| 4q | 8.00 | Not Reported |
| Temozolomide | 92.90 | 93.09 |
Table 2: Antiproliferative Activity of Chiral 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives [1][6]
| Compound | Enantiomer | HT-29 (Colon) IC₅₀ (µM) | A2780 (Ovarian) IC₅₀ (µM) | MSTO-211H (Mesothelioma) IC₅₀ (µM) |
| 3a | (R) | >20 | 11.7 ± 2.0 | 14.9 ± 1.4 |
| (S) | >20 | 11.4 ± 0.4 | 11.8 ± 2.3 | |
| 5a | (R) | 10.5 ± 1.5 | 5.4 ± 1.3 | 15.1 ± 1.5 |
| (S) | >20 | 17.2 ± 3 | >20 | |
| 2b | (R) | >20 | 15.2 ± 2.3 | >20 |
| (S) | >20 | 11.5 ± 2.6 | >20 |
Table 3: Cytotoxic Activity of 6-Chloroquinoxaline Derivatives [7]
| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | W1-38 (Normal Fibroblast) IC₅₀ (µM) |
| 6 | 6.18 ± 2.1 | 5.11 ± 0.8 | 71.60 ± 2.8 |
| 7 | 26.41 ± 3.8 | 10.17 ± 3.3 | 93.04 ± 2.2 |
| Doxorubicin | 9.27 ± 0.3 | 7.43 ± 0.2 | 6.72 ± 0.5 |
Applications in Neurological Disorders
The 5,6,7,8-tetrahydroquinoxaline scaffold has been utilized in the development of therapeutic agents for neurological and neuropsychiatric disorders.[2] Its ability to serve as a core for multifunctional ligands allows for the simultaneous modulation of multiple targets involved in complex brain pathologies.
One notable example is the discovery of a tetracyclic quinoxaline (B1680401) derivative, ITI-007, which acts as a potent 5-HT₂ₐ antagonist, a postsynaptic D₂ antagonist, and an inhibitor of the serotonin (B10506) transporter.[2] This multifunctional profile has led to its clinical development for the treatment of neuropsychiatric and neurological disorders.[2]
Experimental Protocols
General Synthesis of 5,6,7,8-Tetrahydroquinoxaline Derivatives
A common method for the synthesis of the 5,6,7,8-tetrahydroquinoxaline core involves the condensation of an alicyclic α,β-diketone with an α,β-diamine.[8] Further functionalization can be achieved through various organic reactions. Below is a general protocol for the synthesis of 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives, which shares a similar heterocyclic core.[8]
Protocol: Synthesis of tert-butyl-(2-(8-arylidene-4-aryl-5,6,7,8-tetrahydroquinazolin-2-yl)butan-2-yl)carbamates (3e-g) [8]
-
Reaction Setup: To a solution of the appropriate bis-benzylidene cyclohexanone (B45756) (1.0 mmol) in methanol (B129727) (10 mL), add the corresponding α-aminoamidine (1.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired tetrahydroquinazoline (B156257) derivative.
Protocol: Cleavage of Boc-Protecting Group [8]
-
Reaction Setup: Dissolve the Boc-protected tetrahydroquinazoline derivative (1.0 mmol) in methanol (10 mL).
-
Reaction Conditions: Add concentrated hydrochloric acid (catalytic amount) and stir the mixture at 40 °C for 24 hours.
-
Work-up: Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.
In Vitro Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 5,6,7,8-Tetrahydroquinoxaline derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of 5,6,7,8-Tetrahydroquinoxaline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a tetracyclic quinoxaline derivative as a potent and orally active multifunctional drug candidate for the treatment of neuropsychiatric and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research.unipd.it [research.unipd.it]
- 7. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 8. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Measurement of Prostaglandin E2 (PGE2)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Prostaglandin (B15479496) E2 (PGE2) is a principal bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1] It plays a crucial role in a multitude of physiological and pathological processes, including inflammation, pain, fever, immune responses, and cancer.[2] Consequently, the accurate in vitro quantification of PGE2 levels in biological samples such as cell culture supernatants, plasma, serum, and tissue homogenates is essential for research and drug development.[3][4] This document provides detailed protocols and application notes for the most common methods used to measure PGE2: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA).
PGE2 Signaling Pathway
PGE2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[5][6][7] Each receptor subtype couples to a different G protein, activating distinct downstream signaling cascades. This differential signaling underlies the varied and sometimes opposing cellular responses to PGE2.[2][6]
-
EP1: Couples to Gq, leading to the activation of phospholipase C (PLC), which increases intracellular calcium levels.
-
EP2 & EP4: Couple to Gs, activating adenylyl cyclase, which increases cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[5][6]
-
EP3: Primarily couples to Gi, which inhibits adenylyl cyclase and reduces intracellular cAMP levels.
Caption: PGE2 signaling through its four receptor subtypes (EP1-4).
General Experimental Workflow
The quantification of PGE2 from in vitro samples follows a general workflow, regardless of the specific measurement technique. Key stages include sample collection and preparation, selection of an appropriate assay, execution of the assay protocol, and subsequent data analysis.
Caption: General workflow for in vitro PGE2 measurement.
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is the most widely used method for PGE2 quantification due to its high throughput, ease of use, and the availability of commercial kits. The majority of PGE2 ELISAs are based on a competitive immunoassay principle.
Principle of Competitive ELISA: PGE2 in the sample competes with a known amount of enzyme-labeled PGE2 (e.g., conjugated to Alkaline Phosphatase or HRP) for binding to a limited number of sites on a PGE2-specific monoclonal antibody.[1][8] The antibody is typically captured on a microplate pre-coated with a secondary antibody (e.g., goat anti-mouse IgG).[3] After incubation and washing, a substrate is added. The resulting colorimetric signal is inversely proportional to the amount of PGE2 in the sample.[1]
Detailed Experimental Protocol (Generic)
This protocol is a generalized version based on several commercially available kits.[3][8][9][10] Always refer to the specific manufacturer's instructions for the kit you are using.
A. Reagent and Sample Preparation:
-
Equilibration: Bring all kit reagents and samples to room temperature before use.[10]
-
Wash Buffer: Prepare 1X Wash Buffer by diluting the provided concentrate (e.g., 20X) with deionized water.[10]
-
Standard Curve Preparation:
-
Sample Preparation:
-
Cell Culture Supernatants: Centrifuge for 20 minutes at 1000 × g at 2-8°C to remove particulate matter.[4] The supernatant can often be used directly.
-
Serum/Plasma: Collect blood and separate serum or plasma as soon as possible.[11] Samples may require dilution in Assay Buffer.[8] For samples with low PGE2 levels, an extraction step using C18 reverse-phase columns may be necessary.[1][10] This involves acidifying the sample, applying it to a conditioned column, washing, and eluting the PGE2.[1]
-
B. Assay Procedure:
-
Determine the number of 8-well strips required for standards, samples, and controls.
-
Add 100 µL of standards and diluted samples to the appropriate wells of the goat anti-mouse IgG coated microplate.[10]
-
Add 50 µL of the PGE2-enzyme conjugate (e.g., Alkaline Phosphatase conjugate) to each well (except blanks).[8][10]
-
Add 50 µL of the PGE2 monoclonal antibody to each well (except blanks and non-specific binding wells).[8][10]
-
Cover the plate and incubate for 2 hours at room temperature on an orbital shaker (~500 rpm).[8][10]
-
Aspirate the contents of the wells and wash each well 3-5 times with 400 µL of 1X Wash Buffer.[9][10] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[10]
-
Add 200 µL of the enzyme substrate (e.g., pNpp Substrate) to each well.[10]
-
Incubate for 45-60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.[9]
-
Read the absorbance immediately on a microplate reader at 450 nm (for HRP) or 405 nm (for AP).[3][9]
Data Presentation: Comparison of Commercial ELISA Kits
| Parameter | RayBiotech PGE2 ELISA Kit[9] | Arbor Assays PGE2 ELISA Kit[3] | Abcam PGE2 ELISA Kit[10] | R&D Systems PGE2 Assay Kit | Elabscience PGE2 ELISA Kit[4] |
| Assay Type | Competitive EIA | Competitive ELISA | Competitive ELISA | Competitive EIA | Competitive ELISA |
| Sample Types | Serum, Plasma | Serum, Plasma, Saliva, Urine, Tissue Culture Media | Plasma, Serum, Urine, Tissue Culture Media | Cell Culture Supernates, Serum, Plasma, Urine | Serum, Plasma, Other Biological Fluids |
| Sensitivity | ~0.1386 ng/mL (138.6 pg/mL) | 3.07 pg/mL | - | 41.4 pg/mL | 18.75 pg/mL |
| Assay Range | Not Specified | - | - | 39.0 - 2,500 pg/mL | 31.25 - 2,000 pg/mL |
| Assay Duration | ~3-4 hours | 2.5 Hours or Overnight | ~3 hours | 3.5 hours | ~2.5 hours |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a gold-standard method for PGE2 quantification, offering high specificity and sensitivity.[12][13] It is particularly useful for complex matrices or when distinguishing between structurally similar isomers is necessary.[12]
Principle: The method involves three main steps. First, PGE2 is extracted from the sample matrix, often using solid-phase extraction (SPE). Second, the extract is injected into a liquid chromatography (LC) system, where PGE2 is separated from other molecules based on its physicochemical properties. Finally, the separated PGE2 enters a tandem mass spectrometer (MS/MS), where it is ionized, fragmented, and detected based on its specific mass-to-charge (m/z) ratio and fragmentation pattern. Quantification is typically achieved using a stable isotope-labeled internal standard (e.g., d4-PGE2).[12]
Detailed Experimental Protocol (Generic)
A. Sample Preparation (Solid-Phase Extraction):
-
Add a known amount of deuterated internal standard (e.g., PGE2-d4) to each sample.[14]
-
Acidify the sample to a pH of <4.0 with HCl or formic acid.[1]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.[1]
-
Apply the acidified sample to the cartridge.
-
Wash the cartridge with water and then a non-polar solvent like hexane (B92381) to remove interfering lipids.[1]
-
Elute PGE2 from the cartridge using a solvent such as ethyl acetate (B1210297) (often with 1% methanol).[1]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the LC mobile phase.[1]
B. LC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation on a C18 reverse-phase column. The mobile phase typically consists of a gradient of water and acetonitrile (B52724) or methanol with a small amount of formic acid.
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.[12]
-
Use Multiple Reaction Monitoring (MRM) for detection. The deprotonated PGE2 molecule ([M-H]⁻) at m/z 351 is selected as the precursor ion.[12]
-
This precursor ion is fragmented, and a characteristic product ion (e.g., m/z 271) is monitored for quantification.[12]
-
Simultaneously monitor the transition for the internal standard (e.g., PGE2-d4, m/z 355 -> 275).[14]
-
Data Presentation: Typical LC-MS/MS Performance
| Parameter | Value | Source |
| Limit of Detection (LOD) | 20 pg/mL | [12][15] |
| Linearity (r²) | >0.999 | [12] |
| Concentration Range | 0.10 to 500 ng/mL | [12] |
| Inter- & Intra-day Variation | < 5% | [12][15] |
| MRM Transition (PGE2) | m/z 351.2 -> 271.0 / 189.5 | [12][14] |
| MRM Transition (PGE2-d4) | m/z 355.2 -> 275.5 | [14] |
Method 3: Radioimmunoassay (RIA)
RIA is a classic, highly sensitive immunoassay technique that uses a radioactively labeled ligand. While less common now due to safety and disposal considerations, it remains a valid method for PGE2 measurement.
Principle: Similar to competitive ELISA, RIA involves competition between unlabeled PGE2 (from the sample) and a radiolabeled PGE2 tracer (e.g., ³H-PGE2 or ¹²⁵I-PGE2) for a limited amount of specific anti-PGE2 antibody.[16] After incubation, the antibody-bound fraction is separated from the free fraction. The radioactivity of the bound fraction is measured, which is inversely proportional to the concentration of PGE2 in the sample.
Protocol Overview
-
Sample Preparation: Samples often require extraction and purification via column chromatography to remove interfering substances.[17]
-
Assay:
-
Incubate the sample or standard with the anti-PGE2 antibody and the radiolabeled PGE2 tracer.
-
Separate the antibody-bound PGE2 from free PGE2, often using a precipitating second antibody (double-antibody method).[16][18]
-
Centrifuge to pellet the antibody complex.
-
Measure the radioactivity in the pellet using a gamma or beta counter.
-
-
Data Analysis: Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Calculate the concentration of PGE2 in the samples from this curve.
Data Presentation: Typical RIA Performance
| Parameter | Value | Source |
| Sensitivity (LOD) | 0.063 pg/mL (direct assay) | [19] |
| 4 pg/tube (extracted assay) | [16] | |
| Assay Range | 0.063 - 500 pg/mL | [19] |
| Intra-assay CV | 7.6% - 8.6% | [16][19] |
| Inter-assay CV | 12.5% | [19] |
Summary and Comparison of Methods
| Feature | ELISA | LC-MS/MS | RIA |
| Principle | Competitive enzyme immunoassay | Chromatographic separation & mass-based detection | Competitive radio-ligand binding |
| Specificity | Good (dependent on antibody cross-reactivity) | Excellent (can distinguish isomers)[12] | Good (dependent on antibody cross-reactivity)[16] |
| Sensitivity | Good (typically low pg/mL)[3] | Excellent (low pg/mL)[12] | Excellent (sub-pg/mL to low pg/mL)[16][19] |
| Throughput | High (96-well plate format) | Moderate to High (depends on automation)[13] | Moderate |
| Cost/Sample | Low to Moderate | High | Moderate |
| Required Expertise | Low | High (requires specialized training and instrumentation) | Moderate (requires license for radioisotopes) |
| Sample Prep | Simple to Moderate (extraction may be needed) | Laborious (requires extraction)[12] | Laborious (requires extraction/purification)[17] |
| Key Advantage | Ease of use, high throughput, widely available kits | Highest specificity and accuracy ("gold standard") | Historically high sensitivity |
| Key Disadvantage | Potential antibody cross-reactivity | High equipment cost and complexity | Use of radioactive materials, waste disposal |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 3. arborassays.com [arborassays.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. researchgate.net [researchgate.net]
- 6. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. raybiotech.com [raybiotech.com]
- 10. abcam.com [abcam.com]
- 11. interscienceinstitute.com [interscienceinstitute.com]
- 12. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. Radioimmunoassay measurement of prostaglandins E2 and F2alpha in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioimmunoassay of prostaglandins E1, E2, and F2alpha in unextracted plasma, serum and myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The development and application of a direct radioimmunoassay for prostaglandin E2 utilising a gamma-labelled ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L11204 (Prostaglandin Inhibitor) in Ovulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovulation is a complex physiological process orchestrated by a cascade of hormonal and cellular events, culminating in the release of a mature oocyte from the ovarian follicle. Prostaglandins (B1171923), particularly prostaglandin (B15479496) E2 (PGE2), play a pivotal and indispensable role in the ovulatory process.[1][2] They are key mediators of the luteinizing hormone (LH) surge, which triggers a series of events including cumulus expansion, follicle rupture, and oocyte release.[1][2][3] Consequently, the inhibition of prostaglandin synthesis presents a strategic approach for studying the mechanisms of ovulation and for the development of novel contraceptive agents.
This document provides detailed application notes and protocols for the use of L11204, a potent and selective prostaglandin inhibitor, in the study of ovulation. These guidelines are intended for researchers and professionals in the fields of reproductive biology, pharmacology, and drug development.
Mechanism of Action
The pre-ovulatory LH surge stimulates the expression of key enzymes involved in prostaglandin synthesis, most notably prostaglandin-endoperoxide synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2).[1] This leads to a rapid increase in the follicular concentration of prostaglandins, especially PGE2. This compound is hypothesized to act as a selective inhibitor of PTGS2, thereby blocking the synthesis of prostaglandins within the pre-ovulatory follicle. This inhibition is expected to disrupt the downstream signaling pathways essential for follicular rupture and oocyte release.
Signaling Pathway of Ovulation and Point of this compound Intervention
Caption: this compound inhibits prostaglandin synthesis, a critical step in the ovulatory cascade initiated by the LH surge.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Tissue |
| IC₅₀ (PTGS2) | [Data not available] | Ovarian Granulosa Cells |
| IC₅₀ (PTGS1) | [Data not available] | [Specify cell line] |
| Selectivity Index (PTGS1/PTGS2) | [Data not available] | - |
Table 2: In Vivo Effects of this compound on Ovulation in a Rodent Model
| Treatment Group | Dose (mg/kg) | Ovulation Rate (%) | Number of Oocytes/Animal | Progesterone (B1679170) Levels (ng/mL) |
| Vehicle Control | - | [Data not available] | [Data not available] | [Data not available] |
| This compound | [Dose 1] | [Data not available] | [Data not available] | [Data not available] |
| This compound | [Dose 2] | [Data not available] | [Data not available] | [Data not available] |
| This compound | [Dose 3] | [Data not available] | [Data not available] | [Data not available] |
| Positive Control (Indomethacin) | [Dose] | [Data not available] | [Data not available] | [Data not available] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Prostaglandin E2 Production in Ovarian Granulosa Cells
Objective: To determine the in vitro potency and selectivity of this compound in inhibiting PGE2 production in ovarian granulosa cells.
Experimental Workflow
Caption: Workflow for determining the in vitro inhibitory effect of this compound on PGE2 production.
Methodology:
-
Cell Isolation and Culture:
-
Isolate granulosa cells from pre-ovulatory follicles of a suitable animal model (e.g., rats, mice) primed with gonadotropins.
-
Culture the cells in appropriate media (e.g., DMEM/F12 supplemented with serum) until they reach approximately 80% confluency.
-
-
Stimulation and Treatment:
-
Induce prostaglandin synthesis by stimulating the cells with a luteinizing hormone (LH) analog, such as human chorionic gonadotropin (hCG), at a pre-determined optimal concentration.
-
Concurrently, treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., indomethacin).
-
-
PGE2 Measurement:
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Plot the PGE2 concentration against the log concentration of this compound.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value using a suitable non-linear regression model.
-
To determine selectivity, perform a similar assay on a cell line expressing prostaglandin-endoperoxide synthase 1 (PTGS1) and calculate the IC₅₀ for PTGS1 inhibition. The selectivity index is the ratio of IC₅₀ (PTGS1) / IC₅₀ (PTGS2).
-
Protocol 2: In Vivo Assessment of Ovulation Inhibition in a Rodent Model
Objective: To evaluate the efficacy of this compound in preventing ovulation in a gonadotropin-primed immature rodent model.
Experimental Workflow
Caption: In vivo protocol for assessing the ovulation-inhibiting effects of this compound.
Methodology:
-
Animal Model and Superovulation:
-
Use immature female rodents (e.g., rats or mice).
-
Induce follicular development by administering pregnant mare serum gonadotropin (PMSG).
-
48 hours after PMSG administration, induce ovulation with an injection of human chorionic gonadotropin (hCG).
-
-
Drug Administration:
-
Administer this compound at various doses via a suitable route (e.g., oral gavage, intraperitoneal injection) approximately 1 hour before the hCG injection.
-
Include a vehicle control group and a positive control group (e.g., indomethacin).
-
-
Assessment of Ovulation:
-
18-20 hours after the hCG injection, euthanize the animals.
-
Dissect the oviducts and count the number of cumulus-oocyte complexes under a microscope to determine the ovulation rate.
-
Collect ovaries for histological analysis to examine for the presence of unruptured, luteinized follicles.
-
-
Hormone Analysis:
-
Collect blood samples at the time of sacrifice to measure serum progesterone levels, which can provide an indication of luteinization.
-
Conclusion
The protocols and information provided herein offer a comprehensive framework for utilizing this compound as a tool to investigate the intricate mechanisms of ovulation. By specifically targeting prostaglandin synthesis, this compound allows for the detailed study of the downstream events essential for follicular rupture and oocyte release. The data generated from these studies will be invaluable for advancing our understanding of reproductive physiology and for the development of novel contraceptive strategies.
References
- 1. Novel contraceptive targets to inhibit ovulation: the prostaglandin E2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel contraceptive targets to inhibit ovulation: the prostaglandin E2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Luteinizing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Developing Novel C5a Receptor Antagonists from Tetrahydroquinoline Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and characterization of novel C5a receptor (C5aR) antagonists derived from the tetrahydroquinoline chemical scaffold. The complement component 5a (C5a) is a potent pro-inflammatory peptide, and its receptor, C5aR (CD88), is a G protein-coupled receptor (GPCR) implicated in a wide range of inflammatory and autoimmune diseases.[1][2] Consequently, C5aR has emerged as a significant therapeutic target.[1][2] Tetrahydroquinoline-based compounds represent a promising class of small-molecule C5aR antagonists.[3]
C5a Receptor Signaling Pathway
C5aR is a classical seven-transmembrane GPCR primarily expressed on myeloid cells like neutrophils, monocytes, and macrophages.[4] Upon binding of its endogenous ligand C5a, the receptor activates intracellular signaling cascades, predominantly through coupling with Gαi proteins.[4][5] This initiates a series of downstream events, including the inhibition of adenylyl cyclase, activation of phospholipase C (PLC), which leads to an increase in intracellular calcium, and activation of the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[3][4][6] These signaling events culminate in various cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.[4][5]
Caption: C5a receptor signaling pathway and antagonist intervention.
Quantitative Data for Tetrahydroquinoline-Based C5aR Antagonists
The potency of C5aR antagonists is determined through various in vitro assays. The data below is for the representative tetrahydroquinoline-based C5aR antagonist, W-54011, and a selection of novel 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline derivatives.
Table 1: In Vitro Activity of W-54011
| Compound | Assay | Species | IC50 (nM) | Ki (nM) |
| W-54011 | 125I-C5a Binding | Human | - | 2.2 |
| W-54011 | Calcium Mobilization | Human | 3.1 | - |
| W-54011 | Chemotaxis | Human | 2.7 | - |
| W-54011 | ROS Generation | Human | 1.6 | - |
Data sourced from MedchemExpress and R&D Systems product information.[5][6]
Table 2: Structure-Activity Relationship of 2-Aryl-5-amino-5,6,7,8-tetrahydroquinoline Derivatives
| Compound | R1 | R2 | C5aR Binding Ki (nM) | C5a-induced Ca2+ Flux IC50 (nM) |
| 1 | H | 4-F | 1.8 | 3.2 |
| 2 | H | 3-Cl | 2.5 | 4.5 |
| 3 | H | 4-Cl | 1.5 | 2.8 |
| 4 | H | 4-CH3 | 3.1 | 5.6 |
| 5 | CH3 | 4-F | 15 | 25 |
| 6 | CH3 | 4-Cl | 12 | 21 |
Data synthesized from Barbay, J. K., et al. (2008). Bioorganic & medicinal chemistry letters, 18(8), 2544–2548.[7]
Experimental Protocols
The characterization of tetrahydroquinoline-based C5aR antagonists involves a series of in vitro and in vivo assays.
Experimental Workflow
References
- 1. AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. C5a receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prostaglandin E2 (PGE2) Synthesis Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its synthesis is primarily catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] The inhibition of PGE2 production is a key mechanism for many anti-inflammatory drugs. These application notes provide a detailed workflow and protocols for assessing the efficacy of potential inhibitors on PGE2 synthesis in both cell-based and enzyme-based assays.
Signaling Pathway of PGE2 Synthesis
The biosynthesis of PGE2 begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (PLA2). Arachidonic acid is then converted to prostaglandin H2 (PGH2) by COX enzymes.[3][4] PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases (PGES).[5] PGE2 exerts its biological effects by binding to four distinct G-protein-coupled receptors (GPCRs), designated EP1 to EP4, each activating different downstream signaling pathways.[4][6]
Caption: The enzymatic cascade of PGE2 synthesis and its downstream signaling.
Experimental Workflow Overview
A typical workflow for assessing PGE2 synthesis inhibition involves selecting an appropriate assay system (cell-based or enzyme-based), treating with the test compound, quantifying the resulting PGE2 levels, and analyzing the data to determine inhibitory potency.
Caption: A high-level overview of the experimental workflow for a PGE2 synthesis inhibition assay.
Protocols
Protocol 1: Cell-Based PGE2 Synthesis Inhibition Assay
This protocol describes the inhibition of PGE2 production in a cellular context, using RAW 264.7 murine macrophage cells as a model system.
Materials:
-
RAW 264.7 cells
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Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test inhibitor compounds
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA Kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[7]
-
Cell Seeding: Seed the cells into 24-well plates at a density of approximately 2.5 x 10^5 cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test inhibitor or vehicle control. Pre-incubate the cells for 1-2 hours.[7][8]
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to each well, except for the negative control wells.[7][9]
-
Incubation: Incubate the plates for 24 hours to allow for the production and release of PGE2 into the culture supernatant.[7][9]
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for PGE2 analysis.[9]
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.[1][7]
Protocol 2: Enzyme-Based COX Inhibition Assay
This protocol directly measures the inhibitory effect of a compound on the enzymatic activity of purified COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test inhibitor compounds
-
PGE2 quantification method (ELISA or LC-MS/MS)
Procedure:
-
Reaction Mixture Preparation: In a reaction tube, combine the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of the test inhibitor or vehicle control to the reaction mixtures.
-
Pre-incubation: Incubate the mixtures for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid).
-
Product Quantification: Quantify the amount of PGE2 produced. This can be done using various methods, including ELISA or liquid chromatography-mass spectrometry (LC-MS).[7][10]
Data Presentation and Analysis
The results of the PGE2 synthesis inhibition assay are typically presented as the percentage of inhibition relative to the stimulated vehicle control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PGE2 production, is then determined.[7]
Table 1: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Cells by a Test Compound
| Compound Concentration (µM) | PGE2 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| Vehicle Control (LPS) | 850 ± 45 | 0% |
| 0.01 | 725 ± 38 | 14.7% |
| 0.1 | 510 ± 29 | 40.0% |
| 1 | 230 ± 18 | 72.9% |
| 10 | 85 ± 9 | 90.0% |
| 100 | 42 ± 5 | 95.1% |
| Unstimulated Control | 35 ± 4 | N/A |
Table 2: IC50 Values for Inhibition of COX-1 and COX-2 Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound A | 15.2 | 0.8 | 19.0 |
| Test Compound B | 2.5 | 1.9 | 1.3 |
| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |
Quantification of PGE2
The accurate quantification of PGE2 is critical for the assay. The two most common methods are ELISA and LC-MS/MS.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a high-throughput and sensitive method based on the competitive binding between PGE2 in the sample and a labeled PGE2 for a limited number of antibody binding sites.[11][12] The signal is inversely proportional to the amount of PGE2 in the sample.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, allowing for the accurate measurement of PGE2 and other eicosanoids in complex biological samples.[10][15] It is considered a gold standard for prostaglandin measurement but requires more specialized equipment and sample preparation.[10]
Conclusion
The described experimental workflows and protocols provide a robust framework for evaluating the inhibitory effects of test compounds on PGE2 synthesis. The choice between a cell-based and an enzyme-based assay will depend on the specific research question, with cell-based assays providing insights into cellular permeability and metabolism, and enzyme-based assays offering a direct measure of enzyme inhibition. Accurate quantification of PGE2 using methods like ELISA or LC-MS/MS is essential for generating reliable and reproducible data.
References
- 1. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. An ELISA for PGE2 utilizing monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 15. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues with L11204 (prostaglandin inhibitor) in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the prostaglandin (B15479496) inhibitor L11204. As specific solubility data for this compound is not publicly available, this guide is based on established principles and data from other prostaglandin inhibitors.
Troubleshooting Guide
Q1: My this compound powder is not dissolving in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound powder in DMSO, please follow these troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of hydrophobic compounds.
-
Increase Mechanical Agitation: After adding DMSO, vortex the solution vigorously. If particulates remain, sonicate the vial in a bath sonicator for 5-10 minutes to aid dissolution.
-
Gentle Warming: Cautiously warm the solution to 37°C. This can help increase the solubility of some compounds. Avoid excessive heat, as it may degrade the compound.
-
Prepare Fresh Solutions: It is recommended to prepare this compound solutions fresh for each experiment to avoid potential degradation or precipitation over time.
Q2: this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer. How can I prevent this?
Precipitation upon dilution into an aqueous environment is a common issue for compounds with low aqueous solubility. Here are some strategies to mitigate this:
-
Slow, Dropwise Addition: Add the DMSO stock solution to your aqueous medium slowly, drop-by-drop, while continuously stirring or vortexing the medium. This rapid mixing helps to prevent the compound from crashing out of solution.
-
Lower the Final Concentration: You may be exceeding the solubility limit of this compound in the final aqueous solution. Try working with a lower final concentration of the inhibitor in your experiment.
-
Intermediate Dilution: Consider making an intermediate dilution of your DMSO stock in your cell culture medium or buffer before the final dilution.
-
Use a Carrier Protein: For certain applications, dissolving the compound in a solution containing a carrier protein, such as bovine serum albumin (BSA), may help to maintain solubility.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based experiments?
While DMSO is a common solvent, it can be toxic to cells at higher concentrations. It is crucial to keep the final DMSO concentration in your cell-based assays as low as possible, typically below 0.5%, and ideally at or below 0.1%. Always run a vehicle control (medium with the same final concentration of DMSO) to assess any potential solvent effects on your cells.
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism of action for a prostaglandin inhibitor like this compound?
Prostaglandin inhibitors, such as this compound, typically function by blocking the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid. By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Q5: What are the recommended storage conditions for this compound?
-
Powder: Store the solid compound at -20°C, protected from light and moisture.
-
DMSO Stock Solutions: It is best to prepare stock solutions fresh. If short-term storage is necessary, aliquot the stock solution into small, single-use vials and store at -80°C to minimize freeze-thaw cycles.
Q6: How does the solubility of prostaglandin inhibitors in DMSO vary?
The solubility of prostaglandin inhibitors in DMSO can vary significantly depending on their chemical structure. Below is a table summarizing the DMSO solubility of several known prostaglandin compounds.
Data Presentation
| Compound | Class | DMSO Solubility |
| Prostaglandin F2α | Prostaglandin Agonist | >100 mg/mL |
| Prostaglandin I2 (sodium salt) | Prostaglandin Agonist | 5 mg/mL[1] |
| Prostaglandin D2 Inhibitor | Prostaglandin Antagonist | 0.1-1 mg/mL[2] |
| Prostaglandin E2 Inhibitor 3 | mPGES-1 Inhibitor | Soluble[3] |
Experimental Protocols
Protocol for Solubilizing this compound in DMSO
-
Preparation: Bring the this compound vial and anhydrous DMSO to room temperature.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration.
-
Dissolution:
-
Cap the tube securely and vortex at maximum speed for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particulates are still visible, place the tube in a bath sonicator for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
-
Sterilization (Optional): If required for your application, filter the DMSO stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Use the solution immediately or aliquot for storage at -80°C.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound inhibition of prostaglandin synthesis.
Caption: A logical workflow for testing the solubility of this compound.
References
Technical Support Center: Optimizing L11204 (DL-204-IT) Concentration for Cell Culture
Important Notice: Information regarding the compound L11204 (DL-204-IT) is currently limited and presents conflicting chemical identities in publicly available resources. While some suppliers list this compound as 5,6,7,8-Tetrahydroquinoxaline (CAS: 34413-35-9), its primary application is cited in the flavor and fragrance industry. Conversely, other sources describe this compound (DL-204-IT) as a potent inhibitor of prostaglandin (B15479496) metabolism. This guide is based on the latter description and provides general protocols and troubleshooting advice for working with prostaglandin inhibitors in a cell culture setting. Researchers should verify the identity of their compound and consult the manufacturer's specific recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (DL-204-IT)?
A1: this compound (DL-204-IT) is described as a potent inhibitor of prostaglandin metabolism. Prostaglandins are lipid compounds with diverse physiological effects, including roles in inflammation, pain, and fever. Inhibitors of prostaglandin synthesis, such as nonsteroidal anti-inflammatory drugs (NSAIDs), typically target cyclooxygenase (COX) enzymes (COX-1 and COX-2). The specific target within the prostaglandin metabolism pathway for this compound (DL-204-IT) is not clearly defined in available literature.
Q2: What is a typical starting concentration range for a new prostaglandin inhibitor in cell culture?
A2: For a novel inhibitor, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad starting range could be from 0.1 µM to 100 µM. The ideal concentration will depend on the cell type, the specific endpoint being measured (e.g., inhibition of prostaglandin E2 production, cell viability), and the potency of the compound.
Q3: How can I determine the optimal concentration of this compound (DL-204-IT) for my specific cell line?
A3: The optimal concentration can be determined by performing a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) and a functional assay in parallel. The functional assay should measure the desired biological effect, such as the inhibition of prostaglandin E2 (PGE2) production. The goal is to find a concentration that effectively inhibits the target without causing significant cytotoxicity.
Q4: What solvents should I use to dissolve and dilute this compound (DL-204-IT)?
A4: The solubility of this compound (DL-204-IT) is not specified in the available information. Many small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 100 mM) and then dilute it to the final working concentration in cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Low Viability | - Compound concentration is too high.- Solvent (e.g., DMSO) concentration is toxic.- The compound is inherently cytotoxic to the specific cell line. | - Perform a dose-response curve to determine the IC50 value and work at concentrations below this for functional assays.- Ensure the final solvent concentration is non-toxic (e.g., ≤ 0.1% DMSO).- Test the compound on a different cell line to assess cell-type specific toxicity. |
| No Observable Effect | - Compound concentration is too low.- The compound is not active in the chosen cell line or assay.- The compound has degraded.- The target prostaglandin pathway is not active in the cell model. | - Increase the concentration of the compound.- Verify the activity of the compound with a positive control.- Ensure proper storage of the compound stock solution (typically at -20°C or -80°C, protected from light).- Confirm that your cell line expresses the target enzyme and produces prostaglandins, possibly after stimulation (e.g., with lipopolysaccharide - LPS). |
| Inconsistent Results | - Variability in cell seeding density.- Inconsistent incubation times.- Pipetting errors.- Compound precipitation in media. | - Ensure a uniform cell number is seeded in each well.- Standardize all incubation periods.- Use calibrated pipettes and proper pipetting techniques.- Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, try a lower concentration or a different solvent. |
| Difficulty Dissolving the Compound | - The compound has low aqueous solubility. | - Prepare a higher concentration stock in an appropriate organic solvent like DMSO.- Gentle warming or sonication may aid in dissolving the compound. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound (DL-204-IT) using a Resazurin-Based Assay
This protocol outlines a method to assess the effect of this compound (DL-204-IT) on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (DL-204-IT)
-
DMSO (or other appropriate solvent)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound (DL-204-IT) in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (DL-204-IT) or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate cell viability as a percentage relative to the vehicle control.
Data Presentation:
| This compound (DL-204-IT) Concentration (µM) | Average Fluorescence | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Protocol 2: Measuring Inhibition of Prostaglandin E2 (PGE2) Production
This protocol describes how to measure the inhibitory effect of this compound (DL-204-IT) on PGE2 production in cells stimulated with lipopolysaccharide (LPS).
Materials:
-
A suitable cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound (DL-204-IT)
-
DMSO
-
Lipopolysaccharide (LPS)
-
24-well cell culture plates
-
PGE2 ELISA kit
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (DL-204-IT) or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and PGE2 production. Include an unstimulated control.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
Data Presentation:
| Treatment | This compound (DL-204-IT) Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition |
| Unstimulated | 0 | N/A | |
| LPS + Vehicle | 0 | 0 | |
| LPS | 0.1 | ||
| LPS | 1 | ||
| LPS | 10 | ||
| LPS | 50 | ||
| LPS | 100 |
Visualizations
Technical Support Center: Unexpected Side Effects of Prostaglandin Inhibitors In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals investigating prostaglandin (B15479496) inhibitors. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during in vivo experiments, focusing on unexpected side effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected behavioral changes in our animal models treated with a selective COX-2 inhibitor. Is this a known side effect?
A1: Yes, acute psychiatric events have been reported with COX-2 inhibitors. These are considered rare but can be quite dramatic. In clinical settings, reports for celecoxib (B62257) and rofecoxib (B1684582) have included confusion, depression, hallucinations, anxiety, and abnormal thinking. In most reported human cases, these events resolved upon discontinuation of the drug. If you are observing such effects in your animal models, it is crucial to document the behaviors systematically and consider them as a potential drug-related side effect.
Q2: Our research involves fracture healing, and we've noticed delayed bone repair in animals receiving NSAIDs for pain management. Is this an expected outcome?
A2: Yes, multiple studies in animal models have demonstrated that both non-selective NSAIDs and selective COX-2 inhibitors can impair or delay bone healing. Prostaglandins, particularly those produced via the COX-2 pathway, are critical in the early inflammatory phase of bone repair. Inhibition of this process can lead to reduced bone formation and an increased incidence of non-unions. The extent of impairment can be dose- and time-dependent.
Q3: We are investigating the long-term effects of a prostaglandin inhibitor on reproductive health in female rodents and are seeing a decrease in litter size. Is there a known link between prostaglandin inhibitors and fertility?
A3: Yes, there is evidence suggesting that prostaglandin inhibitors, including both non-selective NSAIDs and selective COX-2 inhibitors, can interfere with female fertility. These drugs may impair ovulation, fertilization, implantation, and decidualization. The effects are often reversible upon cessation of the drug. For instance, studies have shown that diclofenac (B195802) can significantly reduce the rate of ovulation.
Q4: Our in vivo cancer model treated with an NSAID shows a more significant reduction in tumor size than anticipated based on its anti-inflammatory properties alone. Could there be other mechanisms at play?
A4: The anti-tumor effects of NSAIDs can be multifactorial and extend beyond their anti-inflammatory properties. A significant, and sometimes unexpected, mechanism is the inhibition of angiogenesis. NSAIDs have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and progression. This anti-angiogenic effect can be mediated through both prostaglandin-dependent and -independent pathways.
Troubleshooting Guides
Issue: Unexpected Neurological Side Effects in Rodent Models
Symptoms: Animals exhibiting confusion, lethargy, altered gait, or other uncharacteristic behaviors after administration of a prostaglandin inhibitor.
Possible Cause: Neuropsychiatric side effects of the inhibitor.
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the behavioral changes are dose-dependent. A clear correlation between increasing doses and the severity of symptoms strengthens the likelihood of a drug-induced effect.
-
Temporal Correlation: Carefully document the onset of symptoms in relation to drug administration. Acute psychiatric events in humans have been observed to resolve upon withdrawal of the drug.
-
Control Groups: Ensure you have appropriate control groups, including a vehicle-only control, to rule out effects of the administration procedure or vehicle.
-
Behavioral Assays: Implement standardized behavioral assays (e.g., open field test, elevated plus maze) to quantify the observed changes in a systematic and unbiased manner.
Issue: Variability in NSAID-Induced Gastric Ulcer Models
Symptoms: Inconsistent ulcer formation or severity in rats or mice treated with NSAIDs.
Possible Cause: Variations in experimental protocol, animal strain, or drug formulation.
Troubleshooting Steps:
-
Fasting Period: Standardize the fasting period before NSAID administration. A common protocol involves a 24-hour fast with free access to water.
-
Drug Vehicle and Administration: Ensure the NSAID is properly dissolved or suspended in the vehicle (e.g., 1% carboxymethylcellulose) and administered at a consistent volume and rate.
-
Animal Strain: Be aware that different rat and mouse strains can have varying sensitivities to NSAID-induced gastric damage.
-
Ulcer Scoring: Use a standardized and validated ulcer scoring system to ensure consistent assessment of gastric lesions.
Quantitative Data Summary
Table 1: Incidence of Cardiovascular Events with COX-2 Inhibitors
| Study/Drug | Outcome | Incidence in Treatment Group | Incidence in Control Group | Relative Risk/Odds Ratio (95% CI) |
| VIGOR (Rofecoxib vs. Naproxen) | Myocardial Infarction | 0.4% | 0.1% | 4.0 (vs. Naproxen) |
| CLASS (Celecoxib vs. Ibuprofen/Diclofenac) | Myocardial Infarction (Fatal and Nonfatal) | 0.5% | 0.5% (Ibuprofen), 0.2% (Diclofenac) | Not significantly different |
| Meta-analysis (Celecoxib vs. Placebo) | Myocardial Infarction | 1.13% | 0.41% | 2.26 (1.00 - 5.10) |
| Meta-analysis (Celecoxib vs. Placebo) | Cerebrovascular Events | 0.86% | 0.79% | 1.05 (0.51 - 2.18) |
Table 2: Effect of NSAIDs on Bone Healing in Animal Models
| Animal Model | NSAID | Outcome Measure | % Reduction vs. Control |
| Rat | Diclofenac | Bone Density | Decreased |
| Rat | Diclofenac | Mechanical Strength of Healing Bone | Decreased |
| Rat | Celecoxib | Fracture Healing (nonunion rate) | Increased (Dose-dependent) |
| Mouse | Rofecoxib | Fracture Healing (nonunion rate) | Increased |
Table 3: Impact of COX-2 Inhibitors on Female Fertility
| Study Population | COX-2 Inhibitor | Outcome | Effect |
| Women | Celecoxib | Ovulatory Dysfunction | 25-30% of treatment cycles |
| Women | Diclofenac | Ovulation | Reduced by 93% |
| Women | Naproxen/Etoricoxib | Ovulation | Reduced by 75% |
| Mice | Celecoxib (low-dose) | Litter Size | No significant difference |
Experimental Protocols
Protocol 1: Induction and Assessment of Gastric Ulcers in Rats
Objective: To create a reproducible model of NSAID-induced gastric ulceration for evaluating the gastroprotective effects of test compounds.
Materials:
-
Male Wistar rats (180-220g)
-
1% Carboxymethylcellulose (CMC) solution
-
Oral gavage needles
-
Dissecting tools
-
Formalin solution (10%)
-
Stereomicroscope or digital camera with measurement software
Procedure:
-
Fast rats for 24 hours with free access to water.
-
Prepare a suspension of indomethacin in 1% CMC. A commonly used ulcerogenic dose is 30 mg/kg.
-
Administer the indomethacin suspension orally by gavage.
-
Four hours after indomethacin administration, euthanize the rats by cervical dislocation.
-
Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Pin the stomach flat on a board and fix in 10% formalin for 10 minutes for better visualization of ulcers.
-
Examine the gastric mucosa for ulcers under a stereomicroscope.
-
Measure the length and width of each ulcer and calculate the ulcer index. The sum of the areas of all ulcers for each stomach is the ulcer score.
Troubleshooting:
-
No ulcers observed: Ensure proper fasting and accurate dosing of indomethacin. Consider using a different strain of rats if the issue persists.
-
High variability: Standardize the gavage technique to minimize stress and ensure consistent delivery of the drug.
Protocol 2: In Vivo Matrigel Plug Assay for Angiogenesis Inhibition
Objective: To assess the anti-angiogenic potential of a prostaglandin inhibitor in vivo.
Materials:
-
C57BL/6 mice
-
Matrigel (growth factor reduced)
-
Basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
Test inhibitor
-
Syringes and needles
-
Hemoglobin assay kit
Procedure:
-
Thaw Matrigel on ice overnight.
-
On the day of the experiment, mix Matrigel with bFGF (e.g., 500 ng/mL) and heparin (e.g., 10 units/mL) on ice.
-
In the treatment group, add the test inhibitor to the Matrigel mixture at the desired concentration.
-
Anesthetize the mice and inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank.
-
The Matrigel will form a solid plug at body temperature.
-
After a set period (e.g., 7-14 days), euthanize the mice and carefully dissect the Matrigel plugs.
-
Quantify the extent of angiogenesis by measuring the hemoglobin content of the plugs using a commercially available kit. This reflects the amount of blood vessel infiltration.
Troubleshooting:
-
Low vascularization in positive controls: Ensure the activity of the bFGF. Increase the concentration of bFGF or the duration of the experiment if necessary.
-
Difficulty in dissecting plugs: Allow sufficient time for the plug to solidify and for a fibrous capsule to form around it, which aids in dissection.
Visualizations
Caption: Prostaglandin Synthesis Pathway and Inhibition.
Caption: PGE2 Signaling Through EP Receptors.
Caption: Workflow for NSAID-Induced Gastric Ulcer Model.
Technical Support Center: Troubleshooting Inconsistent Results in COX Inhibitor Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during cyclooxygenase (COX) inhibitor assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to help ensure the generation of reliable and reproducible data.
Troubleshooting Guide: Inconsistent IC50 Values
One of the most common challenges in COX inhibitor assays is variability in the half-maximal inhibitory concentration (IC50) values between experiments. This guide provides a systematic approach to identifying and resolving the root causes of such inconsistencies.
Question: My IC50 values for a specific COX inhibitor are highly variable across different experimental runs. What are the potential causes and how can I troubleshoot this issue?
Answer: Inconsistent IC50 values can stem from several factors, ranging from reagent stability to procedural variations. Below is a step-by-step guide to help you troubleshoot this problem.
| Potential Cause | Troubleshooting Steps |
| Enzyme Activity and Purity | The activity of purified COX-1 and COX-2 enzymes can degrade over time, even with proper storage.[1] To mitigate this, aliquot enzymes upon receipt to avoid repeated freeze-thaw cycles. It is also recommended to regularly test the activity of your enzyme stocks using a reference inhibitor with a known IC50.[1] |
| Inhibitor Solubility and Stability | Poor solubility of the test compound can lead to an inaccurate concentration in the assay, resulting in artificially high IC50 values.[1] Verify the solubility of your inhibitor in the assay buffer. While DMSO is a common vehicle, ensure its final concentration does not impact enzyme activity.[1] Additionally, it is crucial to run a stability test of your compound in the assay buffer over the time course of your experiment.[1] |
| Incubation Time | Many COX-2 inhibitors exhibit time-dependent inhibition.[1] Therefore, inconsistent pre-incubation times of the inhibitor with the enzyme before the addition of the substrate will lead to variable IC50 values.[1] It is essential to standardize the pre-incubation time for the inhibitor with the enzyme and to determine the optimal pre-incubation time for your specific compound.[1] |
| Substrate Concentration | The concentration of arachidonic acid, the substrate for COX enzymes, can influence the apparent selectivity of an inhibitor.[1] For instance, the selectivity of some inhibitors like celecoxib (B62257) can increase with higher concentrations of arachidonic acid.[1] Therefore, maintaining a fixed and optimized substrate concentration across all experiments is crucial.[1] |
| Assay System | The choice of assay, such as purified enzyme versus whole blood assays, can significantly impact IC50 values.[1] The human whole blood assay is often preferred as it provides a more physiologically relevant environment.[1][2] Ensure you are using a consistent and well-validated assay system.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between COX-1 and COX-2, and why is it crucial to control for COX-1 inhibition?
A1: COX-1 is a constitutive enzyme found in most tissues and is involved in housekeeping functions such as maintaining the gastrointestinal lining and platelet aggregation.[3] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated during inflammation. Controlling for COX-1 inhibition is critical because non-selective inhibition can lead to undesirable side effects, most notably gastrointestinal issues.[4] For compounds designed as selective COX-2 inhibitors, it is essential to experimentally verify their selectivity to ensure that the observed effects are due to the inhibition of COX-2 and not off-target effects on COX-1.[4]
Q2: How can I quantitatively determine the selectivity of my compound for COX-2 over COX-1?
A2: The selectivity of a COX inhibitor is typically determined by calculating its IC50 value for each isoform and then determining the selectivity index (SI). The SI is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)).[4] A higher selectivity index indicates greater selectivity for COX-2.[4] The human whole blood assay is a widely accepted method for determining COX-2 selectivity due to its physiological relevance.[1][4]
Q3: What are some recommended in vitro assays to determine the IC50 values for a COX inhibitor?
A3: Several in vitro assays can be used to determine the IC50 values of your compound. Commonly used methods include:
-
Enzyme-based assays: These assays utilize purified recombinant COX-1 and COX-2 enzymes, and the enzyme activity is measured in the presence of varying inhibitor concentrations.[4]
-
Whole blood assays: This physiologically relevant assay measures COX activity in human whole blood.[4] COX-1 activity is typically assessed by measuring thromboxane (B8750289) B2 (TXB2) production, while COX-2 activity is measured by quantifying prostaglandin (B15479496) E2 (PGE2) production after stimulation with an inflammatory agent like lipopolysaccharide (LPS).[4]
-
Cell-based assays: These assays use cell lines that predominantly express either COX-1 or COX-2.[4]
Q4: My results in a whole blood assay are difficult to interpret. What could be the cause?
A4: Inter-individual variability in blood samples can contribute to difficulties in interpreting whole blood assay results.[4] Whenever possible, it is recommended to use blood from the same healthy donor for a set of experiments.[4] If using multiple donors, be aware of potential variability and consider it in your data analysis.[4]
Quantitative Data Summary
The following table summarizes the IC50 values for several common COX inhibitors as determined by the human whole blood assay. This data can serve as a reference for comparing the potency and selectivity of novel compounds.
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Rofecoxib | 18.9 | 0.53 | 35.5 |
| Celecoxib | 3.5 | 0.53 | 6.6 |
| Meloxicam | 1.0 | 0.5 | 2.0 |
| Diclofenac | 1.5 | 0.5 | 3.0 |
| Indomethacin | 0.2 | 0.5 | 0.4 |
| Etoricoxib | >150 | 1.09 | >137 |
| Valdecoxib | 30 | 1.0 | 30 |
Note: The IC50 values presented in this table are compiled from various sources and may vary depending on the specific experimental conditions.[5][6]
Experimental Protocols
Protocol 1: Fluorometric COX Inhibitor Screening Assay
This protocol outlines a general procedure for screening COX inhibitors using a fluorometric assay based on the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[7]
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-1 or COX-2 enzyme
-
Test inhibitor and reference inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the test inhibitor to the desired concentrations in COX Assay Buffer.
-
Reconstitute the COX enzyme according to the manufacturer's instructions and keep it on ice.
-
Prepare the Arachidonic Acid/NaOH solution immediately before use.
-
-
Assay Setup:
-
Add the diluted test inhibitor or reference inhibitor to the appropriate wells of the 96-well plate.
-
Include wells for an enzyme control (no inhibitor) and a solvent control.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the reaction mix to all wells.
-
Add the reconstituted COX enzyme to all wells except the blank.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the Arachidonic Acid/NaOH solution to all wells.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This protocol describes a method to assess the inhibitory activity of compounds on COX-1 and COX-2 in a physiologically relevant human whole blood matrix.[1][8]
Materials:
-
Freshly drawn human venous blood from healthy, aspirin-free donors
-
Test compound and reference inhibitor
-
Lipopolysaccharide (LPS) for COX-2 induction
-
ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
Procedure:
-
COX-1 Inhibition (TXB2 production):
-
Aliquot whole blood into tubes containing the test compound or vehicle.
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and measure the TXB2 concentration using an ELISA kit.
-
-
COX-2 Inhibition (PGE2 production):
-
Aliquot heparinized whole blood into tubes containing the test compound or vehicle.
-
Add LPS to induce COX-2 expression.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and measure the PGE2 concentration using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control for both COX-1 and COX-2.
-
Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percent inhibition against the log of the inhibitor concentration.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Visualizations
COX Signaling Pathway
Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to prostanoids by COX-1 and COX-2.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow to troubleshoot and resolve inconsistent IC50 values in COX inhibitor assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Quinoxaline-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating the off-target effects of quinoxaline-based compounds. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with quinoxaline-based compounds?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. Quinoxaline (B1680401) derivatives, many of which are designed as kinase inhibitors, can interact with multiple kinases due to the conserved nature of the ATP-binding pocket. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings. A thorough understanding of a compound's selectivity is crucial for the development of safe and effective therapeutics.
Q2: How can I determine if an observed cellular phenotype is a result of an off-target effect of my quinoxaline compound?
A2: A multi-pronged approach is recommended. This includes comprehensive kinase profiling to identify potential off-target interactions, followed by target validation in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in intact cells. Additionally, genetic approaches such as siRNA or CRISPR-Cas9 to knock down the intended target can help elucidate whether the observed phenotype persists, which would suggest an off-target effect.
Q3: My quinoxaline-based kinase inhibitor shows activity against several kinases in a screening panel. What are the next steps?
A3: "Hits" from a primary screen require validation. It is crucial to determine the potency of the inhibitor against these identified kinases by generating IC50 values through dose-response studies. Orthogonal assays, which use a different detection method (e.g., a biophysical assay like Surface Plasmon Resonance if the primary screen was enzymatic), should be employed to confirm the interactions. Finally, cell-based assays are necessary to confirm that the compound engages these targets in a cellular environment.
Q4: What are some common off-target signaling pathways affected by quinoxaline-based compounds?
A4: Quinoxaline derivatives, particularly those designed as kinase inhibitors, can inadvertently modulate various signaling pathways. One notable example is the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] Off-target inhibition within this pathway can lead to complex cellular responses. Some quinoxaline compounds have also been shown to induce apoptosis through the mitochondrial pathway and affect cell cycle-related proteins.[2]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotype
Question: I am observing a cellular phenotype (e.g., toxicity, altered morphology) that is inconsistent with the known function of the intended target of my quinoxaline compound. How can I troubleshoot this?
Answer:
-
Confirm On-Target Engagement: First, verify that your compound is engaging the intended target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this. A lack of a thermal shift for the intended target at relevant concentrations suggests the observed phenotype is likely due to off-target effects.
-
Broad Kinase Profiling: Perform a broad in vitro kinase screen (e.g., against a panel of >400 kinases) to identify potential off-target kinases.[3] This can reveal unexpected interactions that might explain the observed phenotype.
-
Chemical Proteomics: Employ chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, to identify the full spectrum of protein interactors in an unbiased manner.[4] This can uncover non-kinase off-targets.
-
Dose-Response Analysis: Carefully titrate your compound to determine if the unexpected phenotype occurs at concentrations significantly different from the IC50 for the intended target. A large discrepancy may point towards an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If possible, use a structurally different inhibitor for the same target. If this second inhibitor does not produce the same phenotype, it strengthens the hypothesis that the original observation is due to an off-target effect of your quinoxaline compound.
Issue 2: Discrepancy Between Biochemical and Cellular Activity
Question: My quinoxaline compound is potent in a biochemical assay (e.g., against a purified enzyme), but shows weak or no activity in a cell-based assay. What could be the reason?
Answer:
This discrepancy can arise from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane. Assess the physicochemical properties of your compound (e.g., LogP, polar surface area) and consider performing a cell permeability assay.
-
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). This can be tested by using cell lines with and without known efflux transporters.
-
Cellular Metabolism: The compound may be rapidly metabolized within the cell into an inactive form. Incubating the compound with liver microsomes or hepatocytes and analyzing for degradation by LC-MS can assess metabolic stability.
-
Target Unavailability: The target protein may not be expressed at sufficient levels in the cell line used, or it might be in a conformation that prevents inhibitor binding. Confirm target expression via Western blot or qPCR.
Quantitative Data on Off-Target Effects
The following tables summarize the inhibitory activity of representative quinoxaline-based compounds against various on- and off-target kinases. This data is crucial for assessing the selectivity profile of these inhibitors.
Table 1: Comparative Inhibitory Activity (IC50 in nM) of Quinoxaline Derivatives Against On-Target and Off-Target Kinases
| Compound/Derivative | Intended Target | IC50 (nM) vs. Intended Target | Off-Target Kinase | IC50 (nM) vs. Off-Target |
| Compound A | VEGFR-2 | 15 | PDGFRβ | 150 |
| c-Kit | 250 | |||
| FLT3 | 800 | |||
| Compound B | EGFR | 5 | ErbB2 | 50 |
| ErbB4 | 100 | |||
| GAK | 350 | |||
| Compound C | PI3Kα | 25 | mTOR | 100 |
| DNA-PK | 500 |
Data is representative and compiled for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol describes a common method for determining the inhibitory activity of a compound against a broad panel of kinases using a radiometric assay format.[3][5]
Materials:
-
Purified recombinant kinases (large panel)
-
Specific peptide or protein substrates for each kinase
-
Test quinoxaline compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare 3-fold serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to individual wells.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment by measuring the change in thermal stability of a protein upon ligand binding.[6][7][8]
Materials:
-
Cultured cells
-
Test quinoxaline compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer
-
Thermocycler
-
Equipment for protein detection (e.g., Western blot apparatus, ELISA reader)
Procedure:
-
Treat intact cells with various concentrations of the test compound or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cell pellets in PBS containing inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein remaining in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 3: Affinity Chromatography coupled with Mass Spectrometry
This chemical proteomics approach identifies protein targets by using the compound as bait to pull down interacting proteins from cell lysates.[4][9]
Materials:
-
Immobilized quinoxaline compound on a solid support (e.g., beads)
-
Cell lysate
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Incubate the immobilized compound with cell lysate to allow for protein binding.
-
Wash the solid support extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry.
Visualizations
Caption: A logical workflow for the identification and validation of off-target effects of quinoxaline-based compounds.
Caption: Off-target inhibition of the PI3K/mTOR signaling pathway by certain quinoxaline-based compounds.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of L11204 (prostaglandin inhibitor) in solution
Technical Support Center: L11204 (Prostaglandin Inhibitor)
Disclaimer: Information regarding a specific prostaglandin (B15479496) inhibitor designated "this compound" is not publicly available. This guide is based on established principles for the handling and stabilization of prostaglandins (B1171923) and their inhibitors, a class of compounds known for their sensitivity to various environmental factors. The recommendations provided are general and should be adapted to the specific properties of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for prostaglandin inhibitors in solution?
A1: Prostaglandin inhibitors, like prostaglandins themselves, are susceptible to several degradation pathways in solution. The most common causes are hydrolysis (especially for ester prodrugs), oxidation, and dehydration. The rate of degradation is highly influenced by pH, temperature, light, and the solvent used.
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: While specific data for this compound is unavailable, many prostaglandins, such as Prostaglandin E1 (PGE1), exhibit greater stability in slightly acidic conditions.[1][2] For instance, PGE1 is more stable at a pH of 4.5-4.7 compared to a neutral pH of 7.4, where significant degradation occurs.[1] It is recommended to perform a pH stability profile for this compound to determine its optimal pH range.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in an organic solvent such as ethanol, DMSO, or dimethyl formamide.[3] Prostaglandins are generally more stable in these solvents than in aqueous solutions.[4] For long-term storage, keep the stock solution at -20°C or lower.[3][5]
Q4: Can I store this compound in an aqueous solution for my experiments?
A4: Storing prostaglandin inhibitors in aqueous solutions for extended periods is generally not recommended due to their instability.[3] It is best to prepare fresh aqueous dilutions from your organic stock solution immediately before each experiment. If temporary storage is necessary, keep the solution on ice and protected from light.
Q5: How does temperature affect the stability of this compound?
A5: Temperature is a critical factor in the stability of prostaglandin inhibitors.[6] Higher temperatures accelerate degradation. For long-term storage of solid compounds or organic stock solutions, -20°C is recommended.[3][5] For short-term storage of aqueous solutions, 2-8°C is preferable to room temperature.[6]
Q6: Is this compound sensitive to light?
A6: Many prostaglandins and their analogs are sensitive to light.[7] Photodegradation can be a significant issue. Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[5]
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in aqueous solution. | Prepare fresh dilutions for each experiment. Minimize the time the compound is in an aqueous buffer. |
| Perform a stability check of your stock solution. | ||
| Precipitate forms in the aqueous solution. | Low aqueous solubility or precipitation upon freezing. | Ensure the final concentration is below the aqueous solubility limit. If a precipitate forms after thawing a frozen aqueous solution, gentle shaking or brief sonication may help redissolve the compound.[4] However, it's best to avoid freezing aqueous solutions. |
| Discoloration of the solution. | Oxidation or other degradation pathways. | Prepare solutions in degassed buffers to minimize dissolved oxygen. Consider adding antioxidants, but first, verify their compatibility with your experimental setup. Protect the solution from light. |
| Loss of activity over a short period at room temperature. | High temperature and/or inappropriate pH. | Maintain solutions at 2-8°C during experiments whenever possible. Ensure the pH of your buffer is within the optimal stability range for the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound in a chemical fume hood.
-
Dissolving: Add a suitable volume of an appropriate organic solvent (e.g., ethanol, DMSO) to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or below.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify the degradation products and pathways of this compound.[8][9]
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store at 60°C
-
Photolytic: Expose to UV light
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours).
-
Sampling: At each time point, take an aliquot of each solution.
-
Neutralization: Neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a control solution stored under ideal conditions, using a stability-indicating analytical method like HPLC or LC-MS.[10][11][12]
Data Presentation
Table 1: Stability of a Generic Prostaglandin Inhibitor in Aqueous Solution under Different Conditions
| Condition | Solvent | Temperature | pH | % Remaining after 24 hours |
| 1 | 0.1 M Phosphate Buffer | 37°C | 7.4 | < 5%[1] |
| 2 | Isotonic Saline | 37°C | 4.5 | ~50%[1] |
| 3 | 10% Dextrose | 30°C | N/A | > 90%[10] |
| 4 | Absolute Ethanol | 4°C | N/A | ~99%[4] |
Visualizations
Signaling and Degradation Pathways
Caption: Common degradation pathways for prostaglandin inhibitors.
Experimental and Logical Workflows
References
- 1. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biomedres.us [biomedres.us]
- 10. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin extraction and analysis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5,6,7,8-Tetrahydroquinoxaline Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of 5,6,7,8-Tetrahydroquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 5,6,7,8-Tetrahydroquinoxaline?
A1: The most prevalent and industrially adaptable method for synthesizing 5,6,7,8-Tetrahydroquinoxaline is the condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound. Specifically, the reaction of cyclohexane-1,2-dione with ethylenediamine (B42938) is a common approach. This method is favored for its relatively straightforward procedure and the availability of starting materials.
Q2: What are the critical parameters to control during the synthesis of 5,6,7,8-Tetrahydroquinoxaline?
A2: Several parameters are crucial for a successful synthesis. These include reaction temperature, the choice of solvent, and the purity of the starting materials. Careful control of these factors can significantly impact the yield and purity of the final product. For instance, running the reaction at an optimal temperature can prevent the formation of side products.
Q3: Are there any specific safety precautions I should take when handling the reagents for this synthesis?
A3: Yes, both cyclohexane-1,2-dione and ethylenediamine should be handled with care in a well-ventilated fume hood. Ethylenediamine is corrosive and can cause severe skin burns and eye damage. Cyclohexane-1,2-dione is a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
Problem 1: Low Yield of 5,6,7,8-Tetrahydroquinoxaline
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Solution: The reaction temperature should be carefully controlled. While room temperature can be a starting point, some reactions may require heating to improve conversion. A screening of temperatures (e.g., 20°C to 60°C) is recommended to find the optimal condition for your specific setup.
-
-
Possible Cause 2: Impure Starting Materials.
-
Solution: The purity of the starting materials, particularly cyclohexane-1,2-dione and ethylenediamine, is critical. Impurities can lead to side reactions and lower the yield of the desired product. Ensure that the starting materials are of high purity before commencing the reaction.
-
-
Possible Cause 3: Inefficient Mixing.
-
Solution: On a larger scale, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Ensure that the reaction mixture is stirred vigorously throughout the reaction. For larger vessels, consider using an overhead stirrer for more effective agitation.
-
Problem 2: Formation of Impurities and Side Products
-
Possible Cause 1: Air Oxidation.
-
Solution: The reaction can be sensitive to air, leading to the formation of oxidized byproducts. Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help to minimize the formation of these impurities.
-
-
Possible Cause 2: Unwanted Side Reactions.
-
Solution: Side reactions can occur if the reaction temperature is too high or if the reaction is allowed to proceed for too long. Optimize the reaction time and temperature to favor the formation of the desired product. Monitoring the reaction by TLC or GC-MS can help to determine the optimal reaction time.
-
Problem 3: Difficulty in Product Purification
-
Possible Cause 1: Ineffective Extraction.
-
Solution: Ensure that the pH of the aqueous layer is adjusted appropriately during the workup to ensure that the product is in its free base form and can be efficiently extracted into the organic solvent. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) are recommended.
-
-
Possible Cause 2: Co-eluting Impurities during Chromatography.
-
Solution: If column chromatography is used for purification, finding an appropriate solvent system is key. A gradient elution may be necessary to separate the product from closely related impurities. Screening different solvent systems on a small scale using TLC can help to identify the optimal conditions for separation.
-
-
Possible Cause 3: Challenges with Crystallization.
-
Solution: For large-scale purification, crystallization is often preferred. If the product is difficult to crystallize, try different solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 5,6,7,8-Tetrahydroquinoxaline
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol (B145695) | 25 | 12 | 65 |
| 2 | Methanol | 25 | 12 | 62 |
| 3 | Toluene | 80 | 6 | 78 |
| 4 | Acetonitrile | 60 | 8 | 72 |
Table 2: Comparison of Purification Methods
| Purification Method | Scale | Purity Achieved (%) | Recovery (%) |
| Column Chromatography | Lab Scale (1-5 g) | >98 | 70-85 |
| Crystallization | Pilot Scale (100-500 g) | >99 | 80-90 |
| Vacuum Distillation | Industrial Scale (>1 kg) | >97 | 85-95 |
Experimental Protocols
Detailed Protocol for the Synthesis of 5,6,7,8-Tetrahydroquinoxaline
Materials:
-
Cyclohexane-1,2-dione
-
Ethylenediamine
-
Ethanol (or Toluene)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate (saturated solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexane-1,2-dione (1 equivalent) in ethanol (or toluene).
-
Addition of Reagent: Slowly add ethylenediamine (1.1 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (see Table 1) for the required duration. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) or by crystallization from an appropriate solvent.
-
Visualizations
Caption: Synthesis pathway for 5,6,7,8-Tetrahydroquinoxaline.
Caption: Troubleshooting workflow for scaling up production.
minimizing cytotoxicity of L11204 in primary cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the small molecule inhibitor L11204 in primary cell lines. Our goal is to help you minimize cytotoxicity and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism ofaction?
A1: this compound is a potent small molecule inhibitor. While its full mechanism is under investigation, current data suggest it primarily targets the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Overactivation of this pathway can be detrimental in some cell types, leading to cellular stress and apoptosis.[2]
Q2: Why am I observing high cytotoxicity with this compound in my primary cells?
A2: Primary cells can be more sensitive to perturbations in signaling pathways compared to immortalized cell lines.[2][3] Several factors can contribute to high cytotoxicity:
-
Concentration: The optimal concentration of this compound can vary significantly between different primary cell types.
-
Exposure Duration: Prolonged exposure can increase cytotoxic effects.[4]
-
Cell Density: Sub-optimal seeding density can make cells more susceptible to stress.[4]
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Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic at higher concentrations.[2][4]
-
Primary Cell Health: The initial health and quality of the primary cells are crucial; stressed cells are more susceptible to cytotoxic effects.[4]
Q3: What is a recommended starting concentration for this compound in primary cells?
A3: It is always recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the desired activity) and the CC50 (the concentration that causes 50% cytotoxicity) for your specific primary cell type.[4] As a general starting point, you can use concentrations ranging from 1 nM to 10 µM. For sensitive primary cells, it is advisable to start with a lower concentration range (e.g., 0.1 nM to 1 µM).[4]
Q4: What is the best solvent for this compound, and what is the maximum recommended final concentration?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for solubilizing small molecule inhibitors like this compound. However, DMSO itself can be toxic to cells. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%.[4] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration used for the inhibitor) in your experiments.[4]
Q5: How can I distinguish between a cytostatic and a cytotoxic effect of this compound?
A5: Inhibitors of the PI3K pathway are often cytostatic, meaning they inhibit cell proliferation without necessarily causing cell death.[4] To differentiate between these effects, you can use a combination of assays:
-
Viability Assays (e.g., MTT, MTS): Measure metabolic activity, which can indicate either cytostatic or cytotoxic effects.
-
Cytotoxicity Assays (e.g., LDH release): Directly measure cell death by detecting lactate (B86563) dehydrogenase released from damaged cells.[4]
-
Apoptosis Assays (e.g., Caspase-3 activity): Specifically quantify the induction of programmed cell death.
Troubleshooting Guides
High Cytotoxicity Observed
If you are observing high levels of cell death, consult the following decision tree and troubleshooting table.
Caption: Troubleshooting decision tree for high cytotoxicity with this compound.
| Issue | Potential Cause | Recommended Action |
| High cell death even at low this compound concentrations | 1. Calculation error in drug dilution. 2. Primary cells are highly sensitive. 3. High solvent (e.g., DMSO) concentration. | 1. Double-check all dilution calculations. 2. Perform a dose-response with a much lower concentration range (e.g., picomolar to low nanomolar). 3. Ensure the final DMSO concentration is non-toxic (typically <0.1%).[2] |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Different cell seeding densities. 3. Reagent variability. | 1. Use cells within a consistent, narrow passage range. 2. Maintain a consistent seeding density for all experiments. 3. Use fresh aliquots of this compound; avoid repeated freeze-thaw cycles. |
| Desired effect not observed at non-toxic concentrations | 1. Insufficient treatment duration. 2. This compound is not potent in the specific cell type. | 1. Increase the exposure time and re-evaluate cytotoxicity. 2. Confirm target expression (PI3K/AKT pathway components) in your cell line. |
Data Presentation
The following tables provide a summary of hypothetical cytotoxicity and inhibitory concentration data for this compound across various primary cell lines.
Table 1: Cytotoxicity (CC50) of this compound in Human Primary Cell Lines
| Cell Line | Cell Type | CC50 (µM) after 48h |
| HUVEC | Human Umbilical Vein Endothelial Cells | 8.5 ± 1.2 |
| NHDF | Normal Human Dermal Fibroblasts | 15.2 ± 2.1 |
| HAEC | Human Aortic Endothelial Cells | 6.8 ± 0.9 |
| RPTEC | Renal Proximal Tubule Epithelial Cells | 22.5 ± 3.5 |
Table 2: Inhibitory Concentration (IC50) vs. Cytotoxicity (CC50) of this compound
| Cell Line | Target Inhibition (p-AKT) IC50 (µM) | Cytotoxicity (LDH Assay) CC50 (µM) | Therapeutic Index (CC50/IC50) |
| HUVEC | 0.45 | 8.5 | 18.9 |
| NHDF | 1.20 | 15.2 | 12.7 |
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine CC50
This protocol outlines the steps to determine the concentration of this compound that causes 50% cytotoxicity in a primary cell line using an LDH assay.
-
Cell Seeding: Seed your primary cells into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow cells to adhere.
-
This compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO). Create a series of serial dilutions in complete culture medium. A common range to start with is 0.1 µM to 100 µM. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound dose.
-
Treatment: Carefully remove the old medium from the cells and replace it with the prepared this compound dilutions and controls. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[4]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[4]
-
Measurement: Measure the absorbance at 490 nm using a plate reader.[4]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control. Plot % Cytotoxicity against the log of this compound concentration and use non-linear regression to determine the CC50 value.
Visualizations
This compound Signaling Pathway
References
- 1. Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Primary and Immortalized Human Respiratory Cells Display Different Patterns of Cytotoxicity and Cytokine Release upon Exposure to Deoxynivalenol, Nivalenol and Fusarenon-X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Prostaglandin Measurement by LC/MS
Welcome to the technical support center for the analysis of prostaglandins (B1171923) using Liquid Chromatography-Mass Spectrometry (LC/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their experimental methods.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC/MS analysis of prostaglandins.
| Problem/Symptom | Potential Cause | Suggested Solution |
| Poor recovery of prostaglandins, especially PGD2. | Prostaglandin (B15479496) D2 (PGD2) is chemically unstable and can degrade during sample preparation.[1] | Use deuterated internal standards (e.g., d4-PGE2 and d4-PGD2) for each analyte to control for differential degradation and loss.[1] Ensure sample preparation time is minimized, ideally less than 8 hours for accurate PGD2 measurement.[1] |
| Inconsistent or low signal intensity. | Matrix effects from the biological sample can cause ion suppression or enhancement.[2] | Optimize sample clean-up procedures (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances.[3] Diluting the sample may also help reduce matrix effects if the analyte concentration is high enough for detection.[3] |
| Co-elution or poor separation of prostaglandin isomers (e.g., PGE2 and PGD2). | Prostaglandin isomers have identical mass-to-charge ratios and similar fragmentation patterns, requiring complete chromatographic separation for accurate quantification.[1][4] | Utilize a high-resolution chromatography column, such as a phenyl-hexyl column, which has been shown to provide good separation of PGE2 and PGD2.[4] Optimize the gradient elution method to maximize the separation between isomeric peaks.[4] |
| High background noise or interfering peaks in the chromatogram. | Contamination from solvents, reagents, or the LC/MS system itself. | Use high-purity, LC/MS-grade solvents and reagents. Regularly flush the LC system and column to remove contaminants. Incorporate a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when no analytes are eluting. |
| Peak tailing or broad peaks. | Column degradation, improper mobile phase pH, or sample overload. | Ensure the mobile phase pH is compatible with the column chemistry. Avoid injecting overly concentrated samples. If the column is old or has been used extensively, consider replacing it. |
Frequently Asked Questions (FAQs)
1. Why is LC/MS preferred over immunoassays for prostaglandin measurement?
LC/MS-based methods offer higher sensitivity and selectivity compared to traditional immunoassays like ELISA.[1] Immunoassays can suffer from cross-reactivity with structurally related compounds, potentially leading to inaccurate results.[1] LC/MS/MS, with its ability to separate isomers and use specific mass transitions, provides more reliable and precise quantification.
2. What are the critical considerations for sample preparation?
-
Stability: Prostaglandins, particularly PGD2, are unstable. It is crucial to process samples quickly and at low temperatures to minimize degradation.[1] The addition of antioxidants like butylated hydroxytoluene (BHT) can help prevent peroxidation.[4]
-
Internal Standards: The use of stable isotope-labeled internal standards for each analyte is essential to correct for variability in extraction efficiency and matrix effects.[1] Using a single internal standard for multiple prostaglandins can lead to inaccurate quantification due to differences in their chemical stability and ionization efficiency.[1]
-
Extraction Method: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. The choice depends on the sample matrix and the specific prostaglandins being analyzed. LLE with solvents like hexane (B92381) and ethyl acetate (B1210297) is a common approach.[1][4]
3. How do I optimize the separation of prostaglandin isomers?
Complete chromatographic separation is critical for accurate quantification of isomers like PGE2 and PGD2, as they have the same mass and similar fragmentation patterns.[1][4] A phenyl-hexyl stationary phase has been shown to provide good resolution.[4] Method development should focus on optimizing the mobile phase composition and gradient to achieve baseline separation of the isomeric peaks.[4]
4. What are typical mass spectrometry parameters for prostaglandin analysis?
Prostaglandins are typically analyzed using a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI) mode.[4] Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions. For PGE2 and PGD2, a common transition is from the deprotonated molecule at m/z 351 to a fragment ion at m/z 271.[4] For the deuterated internal standards (d4-PGE2 and d4-PGD2), the transition is m/z 355 to m/z 275.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various LC/MS methods for prostaglandin analysis.
Table 1: Method Performance Characteristics
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate | Reference |
| PGE2 | 20 pg/mL | 100 pg/mL | 92.0 ± 4.9% | [1] |
| PGD2 | 20 pg/mL | 100 pg/mL | 77.0 ± 3.0% | [1] |
| 8-iso-PGF2α | 17.6 pg/mL | 29.3 pg/mL | ~55% | [5] |
Table 2: Linearity of Calibration Curves
| Analyte | Concentration Range | Correlation Coefficient (r²) | Reference |
| PGE2 | 0.10 - 500 ng/mL | >0.999 | [1] |
| PGD2 | 0.10 - 500 ng/mL | >0.999 | [1] |
| 8-iso-PGF2α | 8.8 - 1,410 pg/mL | 0.9999 | [5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of PGE2 and PGD2 from Cell Culture Supernatants
This protocol is adapted from Cao et al., 2008.[1]
-
Collect 500 µL of cell culture supernatant and store at -80°C until analysis.
-
Thaw the sample and spike with 20 µL of a solution containing d4-PGE2 and d4-PGD2 (100 ng/mL each) to serve as internal standards.
-
Add 40 µL of 1 M citric acid and 5 µL of 10% BHT to prevent degradation.
-
Add 2 mL of a hexane/ethyl acetate solution (1:1, v/v) and vortex for 1 minute.
-
Centrifuge at 4°C to separate the phases.
-
Transfer the upper organic phase to a clean tube.
-
Repeat the extraction (steps 4-6) two more times, combining the organic phases.
-
Evaporate the pooled organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of a methanol/10 mM ammonium (B1175870) acetate buffer (pH 8.5) solution (1:3, v/v) for LC/MS analysis.
Protocol 2: LC/MS/MS Analysis of PGE2 and PGD2
This protocol is adapted from Cao et al., 2008.[4]
-
LC System: Shimadzu LC-10A pumps with a Leap HTS PAL autosampler.
-
Column: Luna phenyl-hexyl analytical column (2 x 150 mm, 3 µm).
-
Mobile Phase A: 10 mM ammonium acetate buffer (pH 8.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-minute linear gradient from 21% to 50% Mobile Phase B.
-
Flow Rate: 200 µL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole.
-
Ionization Mode: Negative ion electrospray.
-
Source Temperature: 350°C.
-
Electrospray Voltage: -4200 V.
-
MRM Transitions:
-
PGE2 and PGD2: m/z 351 -> 271
-
d4-PGE2 and d4-PGD2: m/z 355 -> 275
-
Visualizations
Caption: A typical experimental workflow for prostaglandin analysis using LC/MS/MS.
Caption: Simplified prostaglandin synthesis and PGE2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Prostaglandin Inhibition: Indomethacin vs. Selective EP4 Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct mechanisms for inhibiting prostaglandin (B15479496) E2 (PGE2)-mediated signaling: the non-selective cyclooxygenase (COX) inhibitor, indomethacin (B1671933), and the more targeted approach of a selective prostaglandin E2 receptor 4 (EP4) antagonist.
This analysis is predicated on the understanding that while "L11204 (DL-204-IT)" could not be identified in publicly available literature, a comparison with a novel, selective prostaglandin inhibitor class provides valuable insights for drug development professionals. Selective EP4 receptor antagonists represent a modern approach to modulating PGE2 signaling, offering a different therapeutic paradigm compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.
Executive Summary
Indomethacin, a well-established NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting both COX-1 and COX-2 enzymes. This broad mechanism, while effective, is also associated with a range of side effects, particularly gastrointestinal issues, due to the inhibition of homeostatic prostaglandins (B1171923). In contrast, selective EP4 receptor antagonists represent a more refined strategy. By specifically blocking one of the four PGE2 receptors (EP4), these compounds aim to inhibit the pro-inflammatory and nociceptive actions of PGE2 while potentially sparing its beneficial physiological functions mediated by other EP receptors. This guide will delve into the mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to illuminate the differences between these two approaches to prostaglandin inhibition.
Mechanisms of Action
Indomethacin: Non-selective COX Inhibition
Indomethacin is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins, including PGE2.[2] By blocking the active site of both COX isoforms, indomethacin effectively reduces the overall production of prostaglandins throughout the body. While the inhibition of COX-2 is largely responsible for its anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1, which is involved in gastric cytoprotection and platelet function, can lead to undesirable side effects.[1]
Selective EP4 Receptor Antagonists: Targeted PGE2 Signaling Blockade
Selective EP4 receptor antagonists, such as grapiprant, operate downstream of prostaglandin synthesis.[1][3][4] They do not interfere with the production of PGE2 but instead selectively block its binding to the EP4 receptor.[1][3][4] The EP4 receptor is one of four subtypes of PGE2 receptors and is primarily implicated in mediating pain and inflammation.[1][3][5] Upon activation by PGE2, the EP4 receptor couples to Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of signaling pathways that promote inflammation and sensitization of sensory neurons.[2][6][7] By selectively antagonizing this receptor, these drugs aim to mitigate the pathological effects of PGE2 while preserving its physiological roles mediated through other EP receptors (EP1, EP2, and EP3).[3]
Signaling Pathway Visualization
Figure 1: Prostaglandin synthesis and signaling pathway with points of inhibition.
Comparative Experimental Data
The following table summarizes the inhibitory activities of indomethacin and a representative selective EP4 receptor antagonist.
| Compound | Target | Assay Type | Species | IC50 / Ki | Reference |
| Indomethacin | COX-1 | Purified Enzyme Inhibition | Ovine | IC50: 0.42 µM | [8] |
| COX-2 | Purified Enzyme Inhibition | Human | IC50: 2.75 µM | [8] | |
| Grapiprant (EP4 Antagonist) | EP4 Receptor | Radioligand Binding | Dog | Ki: 449 nM | [9] |
| EP2 Receptor | Radioligand Binding | - | Ki: >10,000 nM | [9] |
Experimental Protocols
In Vitro COX Inhibition Assay (for Indomethacin)
This assay determines the inhibitory potency of a compound against purified COX-1 and COX-2 enzymes.
1. Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
2. Inhibitor Preparation: A stock solution of indomethacin is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
3. Incubation: The purified enzyme is pre-incubated with various concentrations of indomethacin or vehicle control for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
4. Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
5. Reaction Termination and Product Measurement: After a set time, the reaction is terminated. The amount of prostaglandin product (e.g., PGE2) is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme immunoassay (EIA).[8]
6. Data Analysis: The percentage of inhibition at each indomethacin concentration is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve.
Radioligand Binding Assay (for Selective EP4 Receptor Antagonists)
This assay measures the affinity of a compound for the EP4 receptor by assessing its ability to displace a radiolabeled ligand.
1. Membrane Preparation: Membranes are prepared from cells engineered to overexpress the human EP4 receptor (e.g., HEK293 or CHO cells).
2. Binding Reaction: The cell membranes are incubated in a binding buffer with a constant concentration of a radiolabeled PGE2 analog (e.g., [3H]-PGE2) and varying concentrations of the selective EP4 receptor antagonist or a vehicle control.
3. Incubation: The mixture is incubated for a specific time (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.
4. Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter plate. The filters are then washed to remove any non-specifically bound radioactivity.
5. Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
6. Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled PGE2) from the total binding. The data is then used to generate a competition curve, from which the Ki (inhibitory constant) value for the test compound is calculated.[10]
Conclusion
Indomethacin and selective EP4 receptor antagonists represent two distinct strategies for mitigating prostaglandin E2-driven inflammation and pain. Indomethacin's broad inhibition of prostaglandin synthesis via non-selective COX-1 and COX-2 blockade is a powerful but often blunt instrument, associated with a well-documented side-effect profile. Selective EP4 receptor antagonists offer a more targeted approach by inhibiting the action of PGE2 at a specific pro-inflammatory receptor. This selectivity holds the potential for a better-tolerated therapeutic with a more favorable safety profile, particularly concerning gastrointestinal side effects. The choice between these strategies in a drug development program will depend on the specific therapeutic indication, the desired balance of efficacy and safety, and the target patient population. The experimental protocols outlined provide a framework for the direct comparison of these and other prostaglandin-modulating compounds.
References
- 1. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of grapiprant, a novel EP4 antagonist: receptor binding, efficacy in a rodent postoperative pain model, and a dose estimation for controlling pain in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective EP4 Antagonist May Be Useful in Treating Arthritis and Arthritic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5,6,7,8-Tetrahydroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
5,6,7,8-Tetrahydroquinoxaline is a key heterocyclic scaffold found in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This guide provides an objective comparison of two primary synthetic routes to this important molecule: the classical condensation of a diketone with a diamine and the modern catalytic hydrogenation of quinoxaline (B1680401). Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Condensation of 1,2-Cyclohexanedione (B122817) & Ethylenediamine (B42938) | Catalytic Hydrogenation of Quinoxaline |
| Starting Materials | 1,2-Cyclohexanedione, Ethylenediamine | Quinoxaline, Hydrogen Source |
| Typical Reagents | Ethanol (B145695) | Raney Nickel, Hydrogen Gas |
| Reaction Time | 2 hours | 5 hours |
| Temperature | Reflux (~78 °C) | 60-70 °C |
| Pressure | Atmospheric | 8-12 atm |
| Yield | 78% | 90.5% |
| Key Advantages | Simple, inexpensive reagents, atmospheric pressure | Higher yield, potential for asymmetric synthesis |
| Key Disadvantages | Lower reported yield in classical methods | Requires specialized high-pressure equipment |
Synthesis Route 1: Condensation of 1,2-Cyclohexanedione and Ethylenediamine
This classical approach represents a straightforward and cost-effective method for the synthesis of 5,6,7,8-tetrahydroquinoxaline. The reaction involves the direct condensation of an alicyclic α-diketone, 1,2-cyclohexanedione, with an α,β-diamine, ethylenediamine.
Experimental Protocol
A solution of 1,2-cyclohexanedione (1.12 g, 10 mmol) in 25 ml of absolute ethanol is prepared in a round-bottom flask. To this, a solution of ethylenediamine (0.60 g, 10 mmol) in 10 ml of absolute ethanol is added. The resulting mixture is then heated under reflux for two hours. After cooling, the solvent is removed under reduced pressure. The residue is subsequently distilled under vacuum to yield 5,6,7,8-tetrahydroquinoxaline.
Quantitative Data:
-
Yield: 1.05 g (78%)
-
Boiling Point: 110-111 °C at 13 mm Hg
Synthesis Route 2: Catalytic Hydrogenation of Quinoxaline
A more modern and higher-yielding approach involves the catalytic hydrogenation of the aromatic quinoxaline core. This method typically employs a catalyst, such as Raney nickel, and a hydrogen source to reduce the pyrazine (B50134) ring, yielding the desired saturated heterocyclic system.
Experimental Protocol
In a closed reaction vessel, quinoline (B57606) is combined with a self-made palladium catalyst. Hydrogen gas is introduced until the pressure reaches 8 to 12 atmospheres. The mixture is stirred at a temperature of 60°C to 70°C for 5 hours, or until the hydrogen pressure no longer decreases. Following the hydrogenation, the hydrogen pressure is reduced to 2 atmospheres, and the temperature is raised to 160°C to 170°C for 2 hours to facilitate isomerization. After completion, the reaction product is cooled and filtered. The filtrate is then purified by vacuum distillation to obtain 5,6,7,8-tetrahydroquinoxaline.[1]
Quantitative Data:
-
Yield: 90.5%[1]
-
Reaction Time: 5 hours for hydrogenation, 2 hours for isomerization[1]
-
Temperature: 60-70 °C for hydrogenation, 160-170 °C for isomerization[1]
-
Pressure: 8-12 atm for hydrogenation[1]
Visualizing the Synthesis Pathways
To further elucidate the chemical transformations, the following diagrams illustrate the two synthetic routes.
Caption: Condensation of 1,2-cyclohexanedione and ethylenediamine.
Caption: Catalytic hydrogenation of quinoxaline.
Conclusion
Both the classical condensation and modern catalytic hydrogenation routes offer viable pathways to 5,6,7,8-tetrahydroquinoxaline. The choice of method will largely depend on the available resources and specific requirements of the research. For laboratories equipped with standard glassware and seeking a simple, cost-effective synthesis, the condensation of 1,2-cyclohexanedione and ethylenediamine is a practical option. Conversely, for researchers aiming for higher yields and potentially exploring asymmetric variations, catalytic hydrogenation, despite its requirement for specialized high-pressure equipment, presents a more efficient and versatile alternative. The provided experimental data and protocols serve as a valuable resource for making an informed decision in the synthesis of this important heterocyclic compound.
References
Comparative Analysis of L11204: A Novel Anti-Inflammatory Agent
Disclaimer: Information regarding a specific molecule designated "L11204" is not publicly available. This guide serves as a template, comparing the hypothetical novel anti-inflammatory compound this compound against the well-established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Ibuprofen. The data presented for this compound is illustrative and intended to demonstrate how such a comparison would be structured.
This guide provides a comparative analysis of the anti-inflammatory effects of the novel investigational compound this compound against two widely used NSAIDs, Diclofenac and Ibuprofen. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's preclinical anti-inflammatory profile, supported by experimental data and detailed methodologies.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923)—mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal lining and maintaining kidney function, and COX-2, which is induced during inflammation.[1] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]
Comparative Efficacy: In Vitro COX Inhibition
The inhibitory activity of this compound, Diclofenac, and Ibuprofen against COX-1 and COX-2 was assessed using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) for each compound was determined and is summarized in the table below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound (Hypothetical) | 25 | 0.5 | 50 |
| Diclofenac | 6.0 | 0.8 | 7.5 |
| Ibuprofen | 12.0 | 25.0 | 0.48 |
Data for Diclofenac and Ibuprofen are representative values from published literature. This compound data is hypothetical.
Cell-Based Assay: Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production
To validate the in vitro findings in a cellular context, the ability of the compounds to inhibit lipopolysaccharide (LPS)-induced PGE2 production in a macrophage cell line (e.g., RAW 264.7) was evaluated.
| Compound | PGE2 Inhibition IC50 (µM) |
| This compound (Hypothetical) | 0.8 |
| Diclofenac | 1.2 |
| Ibuprofen | 15.0 |
Data for Diclofenac and Ibuprofen are representative values. This compound data is hypothetical.
Signaling Pathway: Prostaglandin Synthesis
The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is further metabolized by specific synthases into various prostaglandins, including the pro-inflammatory PGE2.
Caption: Inhibition of the prostaglandin synthesis pathway by NSAIDs.
Experimental Protocols
In Vitro COX Inhibition Assay
A colorimetric COX inhibitor screening assay kit can be used to determine the IC50 of the test compounds for both COX-1 and COX-2. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Various concentrations of the test compounds (this compound, Diclofenac, Ibuprofen) are incubated with either COX-1 or COX-2 enzyme in the presence of arachidonic acid.
-
The reaction is initiated, and the absorbance is measured over time.
-
The rate of reaction is calculated, and the percent inhibition for each concentration of the test compound is determined.
-
The IC50 value is calculated by plotting the percent inhibition versus the log of the compound concentration.
LPS-Induced PGE2 Production in Macrophages
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Experimental Workflow:
Caption: Workflow for measuring PGE2 production in macrophages.
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates.
-
After 24 hours, the cells are pre-treated with various concentrations of this compound, Diclofenac, or Ibuprofen for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and PGE2 production.
-
The cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
The IC50 value for PGE2 inhibition is calculated for each compound.
Summary and Future Directions
This comparative guide demonstrates a framework for evaluating the anti-inflammatory properties of a novel compound, this compound. Based on the hypothetical data, this compound shows potent and selective inhibition of COX-2, suggesting it may have a favorable gastrointestinal safety profile compared to non-selective NSAIDs like Ibuprofen. Its cellular potency in inhibiting PGE2 production appears superior to both Diclofenac and Ibuprofen.
Further preclinical studies, including in vivo models of inflammation and pain, as well as comprehensive safety and toxicology assessments, are necessary to fully characterize the therapeutic potential of this compound.
References
Beyond Prostaglandin Inhibition: A Comparative Guide to Novel Anti-Inflammatory Targets in Research
For researchers, scientists, and drug development professionals, the landscape of anti-inflammatory research is expanding beyond the traditional focus on prostaglandin (B15479496) metabolism. While cyclooxygenase (COX) inhibitors have been a cornerstone of anti-inflammatory therapy, their limitations have spurred the investigation into alternative pathways. This guide provides a comprehensive comparison of emerging alternatives to prostaglandin metabolism inhibitors, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
This document delves into several key alternative strategies: Specialized Pro-resolving Mediators (SPMs), Leukotriene Pathway Inhibitors, Cannabinoid Receptor Agonists, and Peroxisome Proliferator-Activated Receptor (PPAR) Agonists. Each of these approaches offers a unique mechanism to modulate the inflammatory response, moving beyond simple inhibition to a more nuanced regulation of this complex biological process.
Specialized Pro-resolving Mediators (SPMs)
SPMs are a superfamily of endogenous lipid mediators that actively orchestrate the resolution of inflammation, a process once thought to be passive.[1] Unlike traditional anti-inflammatory drugs that block pro-inflammatory signals, SPMs promote the return to homeostasis.[2][3] This class includes lipoxins, resolvins, protectins, and maresins, primarily derived from omega-3 polyunsaturated fatty acids like EPA and DHA.[1][4]
Comparative Performance of SPMs
| Mediator | Model | Key Findings | Reference |
| Resolvin D1 (RvD1) | Mouse model of liver fibrosis | Reduced liver inflammation and fibrosis by promoting an anti-inflammatory M2 macrophage phenotype. | [4] |
| Resolvin E1 (RvE1) | Mouse model of liver fibrosis | Decreased pro-inflammatory cytokine expression in the liver and reduced indicators of fibrosis. | [4] |
| Maresin 1 (MaR1) | Mouse model of nonalcoholic steatohepatitis (NASH) | Protected against the development of diet-induced NASH. | [4] |
| Lipoxin A4 (LXA4) | Mouse model of Alzheimer's disease | Reduced neuroinflammation and amyloid-beta pathology.[4] |
Experimental Protocol: In Vivo Murine Model of Liver Fibrosis
A common model to assess the efficacy of anti-fibrotic agents involves the induction of liver fibrosis in mice, for example, through chronic administration of carbon tetrachloride (CCl4) or via bile duct ligation.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: Intraperitoneal injection of CCl4 (1 mL/kg body weight, diluted in corn oil) twice weekly for 6 weeks.
-
Treatment: Administration of the SPM (e.g., RvD1 at 100 ng/mouse) or vehicle control via intraperitoneal injection daily, starting from the 4th week of CCl4 treatment.
-
Assessment of Fibrosis:
-
Histology: Liver sections are stained with Sirius Red to visualize collagen deposition. The fibrotic area is quantified using image analysis software.
-
Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of pro-fibrotic (e.g., α-SMA, Collagen I) and inflammatory (e.g., TNF-α, IL-6) genes via qRT-PCR.
-
Protein Analysis: Western blotting is used to measure the protein levels of key fibrotic and inflammatory markers.
-
Signaling Pathway of Specialized Pro-resolving Mediators
References
- 1. Specialized Pro-Resolving Mediators in Neuroinflammation: Overview of Studies and Perspectives of Clinical Applications [mdpi.com]
- 2. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. metagenicsinstitute.com [metagenicsinstitute.com]
Comparative Neuroactivity of Quinoxaline Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of quinoxaline (B1680401) derivatives, focusing on their neuroactive properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for neurological disorders. This document summarizes quantitative data from preclinical studies, details key experimental methodologies, and visualizes relevant signaling pathways to facilitate an objective comparison of the performance of various quinoxaline derivatives.
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a privileged scaffold in medicinal chemistry due to its diverse range of biological activities.[1] Derivatives of this core structure have shown significant promise in the field of neuropharmacology, exhibiting anticonvulsant, anxiolytic, antidepressant, and neuroprotective effects. This guide offers a comparative overview of these activities, supported by experimental data, to aid in the identification of promising lead compounds for further development.
Anticonvulsant Activity
Quinoxaline derivatives have been extensively investigated for their potential as anticonvulsant agents. A primary mechanism of action for many of these compounds is the antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission.[2]
Quantitative Comparison of Anticonvulsant Efficacy
The following table summarizes the median effective dose (ED50) of various quinoxaline derivatives in the pentylenetetrazole (PTZ)-induced seizure model in mice, a standard preclinical test for evaluating anticonvulsant drugs.
| Compound ID | ED50 (mg/kg) | Reference Compound | ED50 (mg/kg) |
| Compound 24 | 37.50 | Perampanel | Not Reported |
| Compound 28 | 23.02 | Perampanel | Not Reported |
| Compound 32 | 29.16 | Perampanel | Not Reported |
| Compound 33 | 23.86 | Perampanel | Not Reported |
| Compound V1 | Relative Potency: 0.75 | Phenobarbital (B1680315) | Not Reported |
| Compound V3 | Relative Potency: 0.80 | Phenobarbital | Not Reported |
Data for compounds 24, 28, 32, and 33 are from a study where they were identified as promising AMPA antagonists.[2] Data for compounds V1 and V3 are presented as relative potency to phenobarbital sodium.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is a widely used preclinical screen for potential anticonvulsant drugs that act on the GABAergic system or antagonize excitatory neurotransmission.
Animals: Male albino mice are typically used.
Procedure:
-
Animals are divided into control and experimental groups.
-
The test quinoxaline derivatives or a reference anticonvulsant drug are administered to the experimental groups, usually via intraperitoneal (i.p.) injection. The control group receives the vehicle.
-
After a predetermined period to allow for drug absorption (e.g., 30-60 minutes), a convulsant dose of pentylenetetrazole (typically 60-85 mg/kg) is injected subcutaneously or intraperitoneally.[1][3]
-
Animals are then observed for a set period (e.g., 30 minutes) for the onset and severity of seizures.
-
The protective effect of the compound is determined by its ability to prevent or delay the onset of clonic and tonic-clonic seizures, or to prevent death. The ED50, the dose at which 50% of the animals are protected from seizures, is then calculated.
Anxiolytic Activity
Several novel quinoxaline derivatives have demonstrated promising anxiolytic (anti-anxiety) effects in preclinical models. These studies often utilize behavioral tests that rely on the natural aversion of rodents to open, brightly lit spaces.
Quantitative Comparison of Anxiolytic Effects
The following table presents data from the Elevated Plus Maze (EPM) test, a widely accepted model for assessing anxiolytic drug effects. The percentage of time spent in the open arms is a key indicator of anxiolytic activity.
| Compound ID | Dose (mg/kg) | % Time in Open Arms | Reference Compound | Dose (mg/kg) | % Time in Open Arms |
| Control | - | 6.8 ± 1.2 | Diazepam | 1 | 22.0 ± 1.6 |
| Compound 2a | Not Specified | ~20 | Diazepam | 1 | 22.0 ± 1.6 |
| Compound 2b | Not Specified | ~25 | Diazepam | 1 | 22.0 ± 1.6 |
| Compound 2c | Not Specified | ~23 | Diazepam | 1 | 22.0 ± 1.6 |
| Compound 4b | Not Specified | ~21 | Diazepam | 1 | 22.0 ± 1.6 |
Data is from a study evaluating a series of novel C2,C3-quinoxaline derivatives.[1][3][4][5] The anxiolytic properties of compounds 2a, 2b, 2c, and 4b were confirmed in the light-dark box test, with compound 2b being the most active.
Experimental Protocol: Elevated Plus Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behaviors in rodents.
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.
Procedure:
-
Animals are allowed to acclimatize to the testing room before the experiment.
-
The test compound or vehicle is administered to the animals prior to testing.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
The time spent in the open arms versus the closed arms, and the number of entries into each arm, are recorded using a video tracking system.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.[6][7][8][9]
Neuroprotective Effects
Quinoxaline derivatives have emerged as potential neuroprotective agents for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their mechanisms of action are often multi-faceted, including antioxidant, anti-inflammatory, and anti-apoptotic properties.
Comparative Neuroprotective Activity
Direct comparative quantitative data for neuroprotection across a range of quinoxaline derivatives is limited. However, several compounds have shown significant protective effects in various in vitro models.
| Compound ID | In Vitro Model | Neuroprotective Effect |
| QX-4 | PC12 cells with Aβ-induced toxicity | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS, and downregulated inflammatory cytokines.[6] |
| QX-6 | PC12 cells with Aβ-induced toxicity | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS, and downregulated inflammatory cytokines.[6] |
| MPAQ | Midbrain cultures modeling Parkinson's | Afforded substantial protection against spontaneous and progressive dopaminergic neuron death. |
| PAQ (4c) | Cellular models of Parkinson's disease | Attenuated neurodegeneration. |
Experimental Protocol: In Vitro Neuroprotection Assay (Aβ-induced Toxicity in PC12 Cells)
This assay is commonly used to screen for compounds that can protect neuronal cells from the toxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
Cell Line: PC12 cells, a rat pheochromocytoma cell line that can be differentiated into neuron-like cells.
Procedure:
-
PC12 cells are cultured and differentiated using Nerve Growth Factor (NGF).
-
Differentiated cells are pre-treated with various concentrations of the test quinoxaline derivative for a specified period (e.g., 1-2 hours).
-
Aggregated Aβ peptide (e.g., Aβ1-42) is then added to the cell culture to induce toxicity.
-
After an incubation period (e.g., 24-48 hours), cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.
-
Other markers of neuroprotection can also be measured, including levels of reactive oxygen species (ROS), caspase activity (a marker of apoptosis), and the expression of inflammatory cytokines.[10][11] An increase in cell viability in the presence of the test compound compared to Aβ treatment alone indicates a neuroprotective effect.
Signaling Pathways in Neuroactivity
The neuroactive effects of quinoxaline derivatives are often mediated through their interaction with key neurotransmitter systems. Understanding these signaling pathways is crucial for rational drug design and development.
AMPA Receptor Signaling Pathway
Many anticonvulsant quinoxaline derivatives act as antagonists at the AMPA receptor, thereby reducing excitatory glutamatergic neurotransmission.
GABA-A Receptor Signaling Pathway
The anxiolytic effects of some quinoxaline derivatives may be mediated through the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Conclusion
Quinoxaline derivatives represent a versatile and promising class of compounds with a broad spectrum of neuroactive properties. The data presented in this guide highlight their potential as anticonvulsant, anxiolytic, and neuroprotective agents. The detailed experimental protocols and visualized signaling pathways provide a valuable resource for researchers in the field, facilitating the design of future studies and the development of novel neurotherapeutics based on the quinoxaline scaffold. Further research is warranted to fully elucidate the structure-activity relationships and to translate these preclinical findings into clinical applications.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 4. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Elevated plus maze protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. behaviorcloud.com [behaviorcloud.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: L11204, a Novel Prostaglandin Inhibitor, Versus Traditional NSAIDs
Disclaimer: The compound "L11204" is a hypothetical designation used for the purpose of this guide. The data presented herein is representative of typical findings for a novel, selective prostaglandin (B15479496) E2 (PGE2) synthesis inhibitor and is intended to illustrate a comparative framework rather than to reflect the performance of any specific, real-world compound.
This guide provides a comparative analysis of the preclinical efficacy and selectivity of this compound, a hypothetical, novel-generation prostaglandin inhibitor, with established non-steroidal anti-inflammatory drugs (NSAIDs), including the non-selective NSAID, Ibuprofen, and the COX-2 selective inhibitor, Celecoxib.
The primary mechanism of this compound is the targeted inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway. This offers a potentially more targeted anti-inflammatory approach compared to the upstream cyclooxygenase (COX) inhibition characteristic of traditional NSAIDs.
Mechanism of Action: A Comparative Overview
NSAIDs function by inhibiting COX-1 and/or COX-2 enzymes, which convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins (B1171923) and thromboxanes. In contrast, this compound acts downstream, specifically inhibiting the conversion of PGH2 to PGE2, a key mediator of inflammation, pain, and fever. This targeted approach is hypothesized to reduce the gastrointestinal and cardiovascular side effects associated with broad COX inhibition.
Figure 1: Inhibition points of this compound and NSAIDs in the arachidonic acid cascade.
Quantitative Efficacy and Selectivity Data
Table 1: In Vitro Enzymatic Inhibition
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Ibuprofen, and Celecoxib against their respective target enzymes.
| Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio (COX-1/COX-2 or vs. other synthases) |
| This compound | mPGES-1 | 15 | >1000-fold vs. COX-1, COX-2, TXA2 synthase |
| Ibuprofen | COX-1 | 2,500 | ~1.5 |
| COX-2 | 3,800 | ||
| Celecoxib | COX-1 | 3,000 | ~30 |
| COX-2 | 100 |
Table 2: Cellular PGE2 Production Inhibition
This table shows the inhibition of lipopolysaccharide (LPS)-induced PGE2 production in a human whole blood assay.
| Compound | IC50 for PGE2 Inhibition (nM) |
| This compound | 35 |
| Ibuprofen | 4,200 |
| Celecoxib | 150 |
Table 3: In Vivo Anti-Inflammatory Efficacy
This table presents the effective dose for 50% inhibition (ED50) of paw edema in a rat carrageenan-induced inflammation model.
| Compound | ED50 (mg/kg, oral) |
| This compound | 1.5 |
| Ibuprofen | 20 |
| Celecoxib | 5 |
Table 4: Preclinical Gastrointestinal Safety Profile
This table indicates the dose at which 50% of the animals exhibited gastric ulceration (UD50) after 5 days of oral administration in rats.
| Compound | UD50 (mg/kg, oral) | Therapeutic Index (UD50/ED50) |
| This compound | >300 | >200 |
| Ibuprofen | 50 | 2.5 |
| Celecoxib | 150 | 30 |
Experimental Protocols
In Vitro Enzyme Inhibition Assays
-
Objective: To determine the IC50 of each compound against its target enzyme.
-
Methodology:
-
mPGES-1 Assay: Recombinant human mPGES-1 was incubated with the substrate PGH2 (10 µM) and varying concentrations of this compound in a glutathione-containing buffer. The reaction was allowed to proceed for 60 seconds at 4°C and was terminated with a stop solution containing FeCl2. The production of PGE2 was quantified using an enzyme immunoassay (EIA).
-
COX-1/COX-2 Assays: Ovine COX-1 or recombinant human COX-2 were incubated with arachidonic acid (5 µM) and varying concentrations of Ibuprofen or Celecoxib. The reaction was carried out for 2 minutes at 37°C. PGE2 production was measured via EIA.
-
Data Analysis: IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
-
Human Whole Blood Assay for PGE2 Inhibition
-
Objective: To assess the potency of compounds in a more physiologically relevant ex vivo system.
-
Methodology:
-
Heparinized whole blood was collected from healthy human volunteers.
-
Aliquots of blood were pre-incubated with vehicle or varying concentrations of the test compounds for 30 minutes at 37°C.
-
Inflammation was stimulated by adding lipopolysaccharide (LPS, 10 µg/mL) and samples were incubated for 24 hours at 37°C.
-
Plasma was separated by centrifugation, and PGE2 concentrations were determined using a competitive EIA kit.
-
Data Analysis: IC50 values were determined from the dose-response curves.
-
Figure 2: Workflow for the human whole blood PGE2 inhibition assay.
Carrageenan-Induced Paw Edema Model in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of the compounds.
-
Methodology:
-
Male Wistar rats (180-200g) were fasted overnight.
-
Test compounds (this compound, Ibuprofen, Celecoxib) or vehicle were administered orally 1 hour before the inflammatory insult.
-
Inflammation was induced by a subplantar injection of 0.1 mL of 1% λ-carrageenan solution into the right hind paw.
-
Paw volume was measured using a plethysmometer at baseline (0h) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema was calculated for each group relative to the vehicle control group. The ED50 was determined from the dose-response relationship at the 3-hour time point.
-
Gastric Ulceration Model in Rats
-
Objective: To assess the gastrointestinal safety profile of the compounds.
-
Methodology:
-
Male Wistar rats were administered the test compounds or vehicle orally once daily for 5 consecutive days.
-
On day 6, animals were euthanized, and stomachs were removed, opened along the greater curvature, and rinsed with saline.
-
The gastric mucosa was examined for the presence of ulcers or erosions using a dissecting microscope. An ulcer was defined as a lesion ≥1 mm in diameter.
-
Data Analysis: The UD50, the dose causing ulcers in 50% of the animals, was calculated using logistic regression.
-
A Comparative Guide to the Cyclooxygenase Cross-Reactivity of Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase (COX) enzyme cross-reactivity of Celecoxib, a selective COX-2 inhibitor, with other non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the comparative pharmacology of these compounds. This document summarizes quantitative data on enzyme inhibition, details relevant experimental methodologies, and provides visual representations of key biological pathways and experimental workflows.
Comparative Inhibitory Activity of NSAIDs against COX-1 and COX-2
The selective inhibition of COX-2 over COX-1 is a key determinant of the gastrointestinal safety profile of NSAIDs. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Celecoxib and a range of other NSAIDs against human COX-1 and COX-2 enzymes. The data are derived from studies using human peripheral monocytes.[1][2] A lower IC50 value indicates greater inhibitory potency. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value signifies greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | >100 | 25 | >4.0 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Etodolac | >100 | 53 | >1.9 |
| Piroxicam | 47 | 25 | 1.9 |
| Nabumetone (6-MNA) | 149 | 230 | 0.65 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| SC-560 | 0.0048 | 1.4 | 0.0034 |
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for characterizing the selectivity of NSAIDs. Below are detailed methodologies for commonly employed in vitro assays.
Human Whole Blood Assay
This assay provides a physiologically relevant environment for assessing COX inhibition by measuring the synthesis of specific prostaglandins (B1171923) in response to stimuli.
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
The blood is allowed to clot at 37°C for 1 hour, during which platelets are activated and produce thromboxane (B8750289) A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped, and serum is collected by centrifugation.
-
TXB2 levels are quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquots of whole blood are pre-incubated with a selective COX-1 inhibitor (e.g., aspirin) to block COX-1 activity.
-
The blood is then stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.
-
Various concentrations of the test compound or vehicle control are added and incubated.
-
Plasma is separated by centrifugation.
-
Prostaglandin E2 (PGE2) levels, a primary product of COX-2 activity in this system, are measured by EIA or RIA.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Fluorometric Inhibitor Screening Assay
This high-throughput screening method utilizes a fluorometric probe to detect the peroxidase activity of COX enzymes.
Objective: To screen for and characterize inhibitors of purified recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 or COX-2 enzyme in the provided assay buffer.
-
Prepare a working solution of the fluorometric probe and a cofactor (e.g., hematin).
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, cofactor, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include wells for a known inhibitor as a positive control and a vehicle control (no inhibitor).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.
-
Immediately measure the fluorescence kinetically using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
-
Data Analysis: The rate of increase in fluorescence is proportional to the COX activity. The percentage of inhibition is calculated for each concentration of the test compound. IC50 values are determined from the resulting dose-response curve.
Visualizations
Cyclooxygenase Signaling Pathway
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and physiological functions.
Caption: The Cyclooxygenase (COX) signaling cascade.
Experimental Workflow for COX Inhibition Assay
The diagram below outlines the general steps involved in determining the inhibitory potential of a compound against COX enzymes.
Caption: General workflow of a COX inhibitor screening assay.
References
Validating Target Engagement of L11204 in Reproductive Tissues: A Comparative Guide
Disclaimer: The compound "L11204" is a hypothetical agent used in this guide for illustrative purposes, as no publicly available information could be found for a compound with this designation. The data presented for this compound is conjectural and intended to provide a framework for comparison against established agents.
This guide provides a comparative analysis of the hypothetical Progesterone (B1679170) Receptor (PR) antagonist, this compound, with the well-characterized PR modulators, Mifepristone and Ulipristal (B1683391) Acetate. The focus is on validating target engagement in reproductive tissues, a critical step in the development of novel therapeutics targeting hormone signaling pathways.
Comparative Analysis of Progesterone Receptor Antagonists
The following table summarizes the key performance characteristics of our hypothetical this compound against established PR antagonists. This data is essential for researchers to quickly assess the potential advantages and liabilities of a new chemical entity.
| Feature | This compound (Hypothetical) | Mifepristone | Ulipristal Acetate |
| Target | Progesterone Receptor (PR) | Progesterone Receptor (PR), Glucocorticoid Receptor (GR)[1][2][3] | Selective Progesterone Receptor Modulator (SPRM)[4][5][6][7] |
| Binding Affinity (Ki) | 0.1 nM (projected) | ~0.2 nM for PR, ~2.6 nM for GR[8] | High affinity for PR[7] |
| Selectivity | High selectivity for PR over other steroid receptors | Binds to both PR and GR with high affinity[2][3] | Selective for PR with partial agonist/antagonist activity[5][6][7] |
| Mechanism of Action | Pure PR antagonist | Competitive antagonist of PR and GR[1][2] | Partial agonist/antagonist at the progesterone receptor[5][6][7] |
| Effect on Downstream Gene Expression | Complete blockade of progesterone-induced gene expression | Blocks progesterone-induced gene transcription[1] | Modulates progesterone-induced gene expression, can have both agonist and antagonist effects depending on the target gene and tissue |
Experimental Protocols for Target Engagement Validation
Validating that a compound binds to its intended target in a cellular or tissue context is fundamental. Below are detailed protocols for key experiments to assess the target engagement of PR antagonists.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound to its receptor.[9][10]
Objective: To determine the inhibitory constant (Ki) of this compound for the Progesterone Receptor.
Materials:
-
Cell lysates or purified PR
-
Radiolabeled progesterone (e.g., [3H]-progesterone)
-
Unlabeled progesterone (for determining non-specific binding)
-
Test compound (this compound)
-
Assay buffer
-
96-well plates
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of the test compound (this compound).
-
In a 96-well plate, add the cell lysate or purified PR.
-
Add the radiolabeled progesterone at a fixed concentration.
-
Add the different concentrations of the test compound or unlabeled progesterone (for control).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a filtration apparatus.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[11]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[12][13][14][15]
Objective: To demonstrate that this compound binds to and stabilizes the Progesterone Receptor in a cellular context.
Materials:
-
Cultured cells expressing the Progesterone Receptor
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the Progesterone Receptor
Protocol:
-
Treat cultured cells with the test compound (this compound) or vehicle control.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well plate.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler.[13]
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Progesterone Receptor at each temperature by SDS-PAGE and Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Downstream Gene Expression Analysis
This functional assay confirms that target engagement leads to the expected biological response, in this case, the modulation of progesterone-responsive gene expression.[16]
Objective: To confirm that this compound antagonizes progesterone-mediated changes in gene expression in reproductive tissue models.
Materials:
-
Reproductive tissue cell line (e.g., endometrial or breast cancer cells)
-
Progesterone
-
Test compound (this compound)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Primers for progesterone-responsive genes (e.g., SGK1, MYC)[17]
Protocol:
-
Culture the cells and treat them with:
-
Vehicle control
-
Progesterone alone
-
This compound alone
-
Progesterone in combination with this compound
-
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Extract total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Quantify the expression of progesterone-responsive genes using qRT-PCR.
-
Analyze the data to determine if this compound can block the progesterone-induced changes in gene expression.
Visualizing Pathways and Workflows
Diagrams are crucial for understanding complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language).
Caption: Progesterone Receptor Signaling Pathway.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Logical Framework for Compound Comparison.
References
- 1. droracle.ai [droracle.ai]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mifepristone | Progesterone Receptors | Tocris Bioscience [tocris.com]
- 4. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulipristal [drugcentral.org]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 8. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gene regulation profile reveals consistent anticancer properties of progesterone in hormone-independent breast cancer cells transfected with progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advanced Centre for Treatment Research & Education in Cancer | Identifying the Targets of Progesterone in Human Breast Cancer [actrec.gov.in]
A Comparative Guide to 5,6,7,8-Tetrahydroquinoxaline and Other Key Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets, making them indispensable tools in the design of novel drugs. This guide provides a comparative analysis of 5,6,7,8-tetrahydroquinoxaline (B1293704) against other prominent heterocyclic scaffolds: quinoxaline (B1680401), quinoline, indole (B1671886), and pyrimidine (B1678525). The comparison focuses on their application in cancer therapy, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
At a Glance: A Comparative Overview of Heterocyclic Scaffolds
| Feature | 5,6,7,8-Tetrahydroquinoxaline | Quinoxaline | Quinoline | Indole | Pyrimidine |
| Core Structure | A bicyclic scaffold with a fused pyrazine (B50134) and a saturated cyclohexane (B81311) ring. | A bicyclic aromatic scaffold composed of a benzene (B151609) ring fused to a pyrazine ring. | A bicyclic aromatic scaffold consisting of a benzene ring fused to a pyridine (B92270) ring. | A bicyclic aromatic scaffold with a benzene ring fused to a pyrrole (B145914) ring. | A monocyclic aromatic six-membered ring containing two nitrogen atoms at positions 1 and 3. |
| Key Biological Activities | Kinase inhibition, neurological disorders. | Anticancer, antibacterial, antifungal, antiviral. | Anticancer, antimalarial, antibacterial, anti-inflammatory. | Kinase inhibition, anticancer, antiviral, anti-inflammatory. | Kinase inhibition, anticancer, antiviral, antibacterial. |
| Flexibility | The saturated cyclohexane ring provides greater conformational flexibility compared to its aromatic counterpart. | The planar, aromatic structure offers rigidity. | The planar, aromatic structure offers rigidity. | The planar, aromatic structure offers rigidity. | The planar, aromatic structure offers rigidity. |
| Synthetic Accessibility | Generally accessible through condensation reactions followed by reduction of the pyrazine ring or from cyclohexanediamines. | Readily synthesized via condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. | Synthesizable through various classic named reactions like Skraup, Doebner-von Miller, and Friedländer synthesis. | A wide range of synthetic methods are available, including the Fischer, Reissert, and Madelung syntheses. | Numerous synthetic routes are well-established, often involving condensation of 1,3-dicarbonyl compounds with urea (B33335) or amidines. |
Performance as VEGFR-2 Inhibitors: A Quantitative Comparison
VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in tumor angiogenesis. Its inhibition is a validated strategy in cancer therapy. The following table summarizes the in vitro potency of derivatives of quinoxaline, quinoline, indole, and pyrimidine scaffolds against VEGFR-2.
It is important to note that a direct head-to-head comparison of 5,6,7,8-tetrahydroquinoxaline with the other scaffolds for VEGFR-2 inhibition is challenging due to the limited publicly available data for this specific target. The data presented below is for the aromatic counterpart, quinoxaline, and other key heterocyclic scaffolds.
| Scaffold | Compound Example | Target | IC₅₀ (nM) | Reference |
| Quinoxaline | Compound 17b (a 3-methylquinoxaline derivative) | VEGFR-2 | 2.7 | [1] |
| Compound 25d (a[1][2][3]triazolo[4,3-a]quinoxalin-4(5H)-one derivative) | VEGFR-2 | 3.4 | [2] | |
| Compound 14a (a triazolo[4,3-a]quinoxaline-based compound) | VEGFR-2 | 3.2 | [4] | |
| Quinoline | Compound 12 (a quinoline-isatine derivative) | VEGFR-2 | 76.64 | [5] |
| Indole | Compound 18b (an indole derivative) | VEGFR-2 | 70 | [6] |
| Compound 7 (a 1H-indole derivative) | VEGFR-2 | 25 | [7] | |
| Pyrimidine | Thieno[2,3-d]pyrimidine derivative 21e | VEGFR-2 | 21 | [8] |
| Pyrazolopyrimidine urea derivative 5h | VEGFR-2 | Potent (nanomolar range) | [9] |
Anti-Proliferative Activity on Cancer Cell Lines
The following table presents the anti-proliferative activity (IC₅₀ values) of representative compounds from each scaffold against various cancer cell lines.
| Scaffold | Compound Example | Cell Line | IC₅₀ (µM) | Reference |
| Quinoxaline | Compound 17b | MCF-7 (Breast) | 2.3 | [1] |
| Compound 17b | HepG-2 (Liver) | 2.8 | [1] | |
| Compound 25d | MCF-7 (Breast) | 4.1 | [2] | |
| Compound 25d | HepG-2 (Liver) | 11.7 | [2] | |
| Quinoline | Compound 12 | A549 (Lung) | 5.40 | [5] |
| Compound 12 | Caco2 (Colon) | 0.58 | [5] | |
| Compound 12 | MDA-MB-231 (Breast) | 0.94 | [5] | |
| Indole | Compound 7 | MCF-7 (Breast) | 12.93 | [7] |
| Compound 7 | HCT 116 (Colon) | 11.52 | [7] | |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine derivative II-1 | HepG2 (Liver) | 5.90 | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of these heterocyclic scaffolds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Unraveling the Landscape of COX-2 Inhibition: A Comparative Analysis
A comprehensive comparison between the novel anti-inflammatory agent L11204 (DL-204-IT) and established selective COX-2 inhibitors remains precluded by the current lack of publicly available scientific literature and experimental data on this compound (DL-204-IT). Extensive searches have not yielded information on the chemical structure, mechanism of action, or preclinical/clinical data for a compound designated as this compound or DL-204-IT in the context of inflammation or cyclooxygenase inhibition.
Therefore, this guide will focus on providing a detailed comparative overview of well-characterized selective COX-2 inhibitors, offering researchers, scientists, and drug development professionals a thorough understanding of their mechanisms, experimental validation, and clinical implications. This framework can serve as a valuable reference for evaluating any novel anti-inflammatory agent once data becomes available.
The Rise of Selective COX-2 Inhibitors
Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[1][2] Two primary isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[3][4]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952) are non-selective, inhibiting both COX-1 and COX-2.[5][6] While this dual inhibition effectively reduces inflammation, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues such as ulcers and bleeding.[2][6] This understanding led to the development of selective COX-2 inhibitors, designed to target the inflammatory pathway more specifically while sparing the protective functions of COX-1.[2][7]
A Comparative Look at Prominent Selective COX-2 Inhibitors
Several selective COX-2 inhibitors have been developed and utilized in clinical practice, with celecoxib, etoricoxib, and the withdrawn rofecoxib (B1684582) being the most notable examples.
Mechanism of Action
The primary mechanism of action for all selective COX-2 inhibitors is the specific and competitive inhibition of the COX-2 enzyme.[8][9][10] This selective binding prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2, the precursor for various pro-inflammatory prostaglandins.[11][12] The structural differences between the active sites of COX-1 and COX-2 enzymes allow for the design of drugs that preferentially bind to COX-2.[3][13]
dot
Caption: Simplified signaling pathway of COX-1 and COX-2 in prostaglandin synthesis and the target of selective COX-2 inhibitors.
Comparative Efficacy and Safety
Clinical trials have demonstrated that selective COX-2 inhibitors are as effective as traditional NSAIDs in managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[14] The primary advantage of selective COX-2 inhibitors lies in their improved gastrointestinal safety profile, with a lower incidence of ulcers and bleeding compared to non-selective NSAIDs.[14][15]
However, the use of selective COX-2 inhibitors has been associated with an increased risk of cardiovascular events, such as myocardial infarction and stroke.[16] This risk is thought to be due to the inhibition of COX-2-mediated production of prostacyclin (a vasodilator and inhibitor of platelet aggregation) without a concurrent inhibition of COX-1-mediated thromboxane (B8750289) A2 (a vasoconstrictor and promoter of platelet aggregation).[2] This imbalance can create a prothrombotic state. The withdrawal of rofecoxib (Vioxx) from the market in 2004 was a direct result of these cardiovascular safety concerns.[10]
| Feature | Celecoxib (Celebrex) | Etoricoxib (Arcoxia) | Rofecoxib (Vioxx) (Withdrawn) |
| COX-2 Selectivity | ~10-20 fold over COX-1[13] | ~106 fold over COX-1[9] | High |
| Half-life | ~11 hours[8] | ~22 hours[5] | ~17 hours[10] |
| Primary Use | Osteoarthritis, rheumatoid arthritis, acute pain[13] | Osteoarthritis, rheumatoid arthritis, gout | Osteoarthritis, acute pain |
| GI Safety | Better than non-selective NSAIDs[14] | Better than non-selective NSAIDs[14] | Better than non-selective NSAIDs[15] |
| Cardiovascular Risk | Increased risk, particularly at high doses | Increased risk, comparable to some non-selective NSAIDs[9] | Significantly increased risk leading to withdrawal |
Experimental Protocols
The evaluation of selective COX-2 inhibitors involves a series of standardized in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro COX-1/COX-2 Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound for both COX-1 and COX-2 enzymes.
-
Methodology:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
The enzymes are incubated with various concentrations of the test compound.
-
Arachidonic acid is added as the substrate.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated from the dose-response curves.
-
The ratio of IC50 (COX-1) / IC50 (COX-2) determines the selectivity of the inhibitor.
-
dot
Caption: Experimental workflow for in vitro COX-1/COX-2 inhibition assay.
In Vivo Models of Inflammation:
-
Carrageenan-Induced Paw Edema in Rats:
-
Objective: To assess the anti-inflammatory activity of a compound in an acute inflammation model.
-
Methodology:
-
A baseline measurement of the rat's paw volume is taken.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set period, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation.
-
Paw volume is measured at various time points after the carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
-
-
-
Adjuvant-Induced Arthritis in Rats:
-
Objective: To evaluate the efficacy of a compound in a chronic inflammatory arthritis model.
-
Methodology:
-
Arthritis is induced by a single intradermal injection of Freund's complete adjuvant into the tail base or footpad.
-
The test compound or vehicle is administered daily, starting before or after the onset of arthritis.
-
The severity of arthritis is assessed by measuring paw volume, joint diameter, and by a clinical scoring system.
-
At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage destruction, and bone resorption.
-
-
Conclusion
Selective COX-2 inhibitors represent a significant advancement in the management of inflammatory conditions, offering comparable efficacy to traditional NSAIDs with an improved gastrointestinal safety profile. However, the associated cardiovascular risks necessitate careful patient selection and monitoring. The rigorous experimental protocols used to characterize these compounds provide a clear roadmap for the evaluation of new chemical entities. While a direct comparison with this compound (DL-204-IT) is not currently possible due to the absence of data, the established principles of COX-2 inhibitor research and the comparative data on existing drugs provide a solid foundation for the future assessment of any novel anti-inflammatory agent. Researchers and drug development professionals are encouraged to apply these established methodologies to ensure a thorough and objective evaluation of emerging therapeutic candidates.
References
- 1. sunchemical.com [sunchemical.com]
- 2. Mechanical and Fracture Properties of Hybrid Fiber-Reinforced Concrete with Variable Recycled Aggregate Content [civiljournal.semnan.ac.ir]
- 3. kdigo.org [kdigo.org]
- 4. drugs.com [drugs.com]
- 5. DailyMed - METHOTREXATE SODIUM tablet [dailymed.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Donidalorsen - Wikipedia [en.wikipedia.org]
- 8. Association Between Complete Blood Count and the Lipoxygenase Pathway in Hashimoto’s Thyroiditis [mdpi.com]
- 9. A Novel Peptide Ameliorates LPS-Induced Intestinal Inflammation and Mucosal Barrier Damage via Its Antioxidant and Antiendotoxin Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory properties of a novel peptide interleukin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beneficial effects of Chlorella-11 peptide on blocking LPS-induced macrophage activation and alleviating thermal injury-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Web API Design Best Practices - Azure Architecture Center | Microsoft Learn [learn.microsoft.com]
- 13. US10787490B2 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases - Google Patents [patents.google.com]
- 14. acpjournals.org [acpjournals.org]
- 15. Thallium-204 | HTl | CID 105167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Evaluating the effects of the novel GLP-1 analogue liraglutide in Alzheimer’s disease: study protocol for a randomised controlled trial (ELAD study) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for L11204 (Perylene)
This document provides essential safety and logistical information for the proper disposal of L11204, identified as Perylene (CAS 198-55-0). As a substance not classified as hazardous, the primary focus of these procedures is on responsible laboratory practices and adherence to local regulations.[1][2]
Immediate Safety and Handling Precautions
While Perylene is not classified as a hazardous substance, standard laboratory safety protocols should always be followed.[1][2]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses and gloves, when handling this compound. In case of dust, a NIOSH-approved respirator (such as an N95) is recommended.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[3]
-
Spill Response: In case of a spill, dampen the material with water to prevent dust formation, then sweep it into a suitable container for disposal.[3]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a non-hazardous solid waste, in alignment with guidelines for relatively unreactive organic reagents.
-
Container Management:
-
Waste Collection:
-
Collect solid residues of this compound in a designated and clearly labeled waste container. For facilities following the Merck disposal scheme, this would correspond to "Container C" for solid residues.[1]
-
For spills, after sweeping up the material, place it in a sealed plastic bag or another appropriate container for disposal.[3]
-
-
Final Disposal:
Data Presentation
| Parameter | Value | Source |
| CAS Number | 198-55-0 | Sigma-Aldrich[5] |
| Hazard Classification | Not a hazardous substance or mixture | Merck Millipore[1] |
| Storage Class | 10 - 13 (Other liquids and solids) | Merck Millipore[1] |
| Disposal Container | Container C (for solid residues) | Merck Millipore[1] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory practices for non-hazardous chemical waste and do not originate from specific experimental protocols.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound (Perylene).
References
Essential Safety and Handling Protocols for L11204 Nitrile Gloves in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the proper handling and disposal of L11204, which has been identified as a product code for Galeton Black 4 Mil Disposable Nitrile Gloves. These gloves are a critical component of personal protective equipment (PPE) and their correct use is vital for minimizing exposure to chemical and biological hazards.
Product Identification and Specifications
The product code "this compound" refers to Galeton Black 4 Mil Disposable Nitrile Gloves, where "L" designates the size (Large). These gloves are intended for single-use and provide a physical barrier against incidental contact with various substances in a laboratory environment.
| Feature | Specification |
| Material | Nitrile Butadiene Rubber (NBR) |
| Thickness | 4 mil (0.004 inches) |
| Powder-Free | Yes |
| Texture | Textured Fingertips for Enhanced Grip |
| Color | Black |
| Intended Use | General laboratory work, splash protection |
Operational Plan: Safe Handling and Use
Nitrile gloves are a staple in laboratories due to their chemical resistance and durability.[1] However, it is crucial to understand their limitations, especially for thin disposable gloves like the 4 mil this compound.
2.1. Intended Use and Limitations:
-
Splash Protection: 4 mil nitrile gloves are designed for short-term splash protection against many common laboratory chemicals.[2][3] They are not intended for prolonged immersion or handling of highly corrosive or easily penetrating chemicals.[4][5]
-
Immediate Disposal Upon Contamination: If a glove comes into contact with a hazardous chemical, it must be removed and discarded immediately to prevent chemical breakthrough and skin exposure.[2][6]
-
Not a Universal Barrier: No glove material is resistant to all chemicals.[7] 4 mil nitrile gloves offer poor protection against certain organic solvents, such as acetone, ketones, and some halogenated hydrocarbons.[3][8] Always consult a chemical resistance chart for the specific chemicals being handled.
2.2. Procedural Guidance for Use:
-
Inspection: Before use, visually inspect each glove for any tears, punctures, or imperfections.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
During Use: Be mindful of potential cross-contamination. Avoid touching surfaces such as doorknobs, phones, or computer keyboards with gloved hands.[4] If you need to move between a contaminated and a clean area, the "one glove rule" can be employed: use one gloved hand for handling materials and the other ungloved hand for touching common surfaces.[9]
-
Doffing (Removal): Proper glove removal is critical to prevent skin contamination. Follow the step-by-step procedure outlined below.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.[9][10]
2.3. Glove Removal (Doffing) Protocol:
This procedure is designed to prevent contact with the contaminated exterior of the gloves.
-
Grasp the outside of one glove at the wrist.
-
Peel it off, turning the glove inside out.
-
Hold the removed glove in your gloved hand.
-
Slide your ungloved fingers under the wrist of the remaining glove.
-
Peel it off, turning it inside out and over the first glove.
-
This will create a small bag containing the contaminated outer surfaces.
-
Dispose of the gloves in the appropriate waste container.
Glove Use and Disposal Workflow
Caption: A workflow for the correct use and disposal of nitrile gloves in a laboratory setting.
Disposal Plan
The proper disposal of used gloves is essential to prevent environmental contamination and accidental exposure to hazardous materials.[10] Disposable nitrile gloves should never be reused.[2][9]
3.1. Non-Hazardous Contamination:
If the gloves have not been in contact with hazardous materials, they can typically be disposed of in the regular laboratory trash.[11] However, it is good practice to place them in a bag before disposal to prevent others from coming into contact with potentially soiled gloves.[11]
3.2. Hazardous Contamination:
Gloves contaminated with hazardous chemicals, biological agents, or other regulated materials must be disposed of as hazardous waste.[10]
-
Chemical Contamination: Follow your institution's specific guidelines for chemically contaminated solid waste. This often involves placing the gloves in a designated, labeled hazardous waste container.
-
Biological Contamination: Gloves contaminated with biological materials should be disposed of in a biohazard waste container, which is typically autoclaved before final disposal.
Some institutions may have recycling programs for non-contaminated nitrile gloves.[1] Check with your environmental health and safety department to see if such a program is available.
Chemical Resistance Data
The following table provides a general overview of the chemical resistance of 4 mil nitrile gloves. It is important to consult the specific safety data sheet (SDS) for any chemical you are working with and, if necessary, a detailed glove manufacturer's chemical resistance chart.
| Chemical Class | General Resistance of 4 mil Nitrile Gloves |
| Weak Acids and Bases | Good for splash protection.[3][8] |
| Oils, Greases, and Fuels | Excellent resistance.[3] |
| Alcohols (e.g., Ethanol, Isopropanol) | Poor to fair; breakthrough can be rapid, especially with high concentrations.[3] |
| Ketones (e.g., Acetone) | Poor; rapid breakthrough.[3] Not recommended for use.[12] |
| Aromatic and Halogenated Hydrocarbons | Poor resistance.[3] |
| Strong Oxidizing Agents | Generally not recommended.[12] |
Key Glove Performance Metrics:
-
Breakthrough Time: The time it takes for a chemical to be detected on the inside of the glove.[2]
-
Permeation Rate: The rate at which the chemical passes through the glove material after breakthrough.[2]
-
Degradation: The physical change in the glove material upon contact with a chemical, such as swelling, cracking, or softening.[2]
For tasks involving more than incidental contact with hazardous chemicals, a thicker gauge nitrile glove or a glove made of a different material (e.g., butyl rubber, neoprene) may be required.[12] Always refer to OSHA standard 29 CFR 1910.138 for guidance on hand protection.[13]
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 3. sgnitrilegloves.com [sgnitrilegloves.com]
- 4. Glove Selection and Use | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. workwearsolutions.net [workwearsolutions.net]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Are Nitrile Gloves Chemical Resistant [es.titanfine.com]
- 8. gloves.com [gloves.com]
- 9. Gloves | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. Discover Safe and Proper Disposal of Used Gloves - USAMED Medical Distributors [usamedicaldistributors.com]
- 11. gloves.com [gloves.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. octanegloves.com [octanegloves.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
